L-Thyroxine-13C6,15N
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i1+1,2+1,3+1,6+1,10+1,11+1,12+1,14+1,15+1,20+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-LPIUGHGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Isotopic Signature: A Technical Guide to the Molecular Weight of L-Thyroxine-¹³C₆,¹⁵N
For Immediate Release
[City, State] – In the landscape of advanced scientific research and drug development, the precise understanding of molecular structures and their isotopically labeled analogues is paramount. This technical guide provides a definitive analysis of the molecular weight of L-Thyroxine-¹³C₆,¹⁵N, an isotopically enriched variant of the crucial thyroid hormone, L-Thyroxine. This information is critical for researchers employing stable isotope labeling in metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification.
Foundational Molecular Structure
L-Thyroxine, a key hormone produced by the thyroid gland, possesses the standard molecular formula C₁₅H₁₁I₄NO₄[1]. Its molecular structure is fundamental to its biological activity and serves as the basis for calculating its molecular weight.
Isotopic Enrichment: A Tool for Precision
The subject of this guide, L-Thyroxine-¹³C₆,¹⁵N, is a specialized molecule where six carbon atoms and one nitrogen atom have been replaced with their heavier, stable isotopes, Carbon-13 and Nitrogen-15, respectively. This isotopic labeling provides a distinct mass signature, enabling researchers to trace and differentiate the labeled molecule from its endogenous counterparts.
Calculation of Molecular Weights
The molecular weight of both the standard and the isotopically labeled L-Thyroxine is determined by the sum of the atomic masses of their constituent atoms. For the highest accuracy, the monoisotopic masses of the most abundant or specified isotopes are utilized.
Standard Atomic Masses
The following standard atomic masses of the constituent elements are used for the calculation of the unlabeled L-Thyroxine molecular weight:
| Element | Symbol | Standard Atomic Weight (u) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Iodine | I | 126.904 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
Isotopic Atomic Masses
For the calculation of the labeled L-Thyroxine variant, the specific atomic masses of the stable isotopes are required:
| Isotope | Symbol | Atomic Mass (u) |
| Carbon-12 | ¹²C | 12.000000 (by definition)[2] |
| Carbon-13 | ¹³C | 13.003355[3][4] |
| Nitrogen-14 | ¹⁴N | 14.003074 |
| Nitrogen-15 | ¹⁵N | 15.000109[5][6] |
| Hydrogen-1 | ¹H | 1.007825 |
| Iodine-127 | ¹²⁷I | 126.904473 |
| Oxygen-16 | ¹⁶O | 15.994915 |
Molecular Weight Determination
A detailed breakdown of the molecular weight calculations for both standard L-Thyroxine and its isotopically labeled form is presented below.
L-Thyroxine (Standard)
The molecular formula for standard L-Thyroxine is C₁₅H₁₁I₄NO₄. Its molecular weight is calculated as follows:
(15 × 12.011) + (11 × 1.008) + (4 × 126.904) + (1 × 14.007) + (4 × 15.999) = 776.87 g/mol [1][7]
L-Thyroxine-¹³C₆,¹⁵N
For L-Thyroxine-¹³C₆,¹⁵N, the molecular formula reflecting the isotopic enrichment is (¹³C)₆(¹²C)₉H₁₁I₄(¹⁵N)O₄. The calculation is adjusted to incorporate the masses of the heavy isotopes:
(6 × 13.003355) + (9 × 12.000000) + (11 × 1.007825) + (4 × 126.904473) + (1 × 15.000109) + (4 × 15.994915) = 783.74 g/mol
Summary of Quantitative Data
The following table provides a clear comparison of the molecular weights of standard L-Thyroxine and its isotopically labeled analogue.
| Compound | Molecular Formula | Calculation | Molecular Weight ( g/mol ) |
| L-Thyroxine | C₁₅H₁₁I₄NO₄ | (15 × 12.011) + (11 × 1.008) + (4 × 126.904) + (1 × 14.007) + (4 × 15.999) | 776.87 |
| L-Thyroxine-¹³C₆,¹⁵N | (¹³C)₆(¹²C)₉H₁₁I₄(¹⁵N)O₄ | (6 × 13.003355) + (9 × 12.000000) + (11 × 1.007825) + (4 × 126.904473) + (1 × 15.000109) + (4 × 15.994915) | 783.74 |
Experimental Workflow Visualization
To illustrate the logical process of determining the molecular weight of an isotopically labeled compound, the following workflow diagram is provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Carbon-12 - Wikipedia [en.wikipedia.org]
- 3. Carbon-13 - Wikipedia [en.wikipedia.org]
- 4. Isotope data for carbon-13 in the Periodic Table [periodictable.com]
- 5. Nitrogen-15 - isotopic data and properties [chemlin.org]
- 6. Nitrogen-15 | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Comprehensive Technical Guide to the Synthesis and Purification of L-Thyroxine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis and purification of isotopically labeled L-Thyroxine-¹³C₆,¹⁵N. This labeled compound is an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry-based assays. This document outlines a detailed synthetic pathway starting from labeled L-Tyrosine, robust purification protocols, and a summary of the relevant biological signaling cascade.
Synthesis of L-Thyroxine-¹³C₆,¹⁵N
The synthesis of L-Thyroxine-¹³C₆,¹⁵N commences with commercially available L-Tyrosine-¹³C₆,¹⁵N, incorporating the isotopic labels in the phenyl ring and the amino group. The synthetic strategy involves a series of protection, iodination, coupling, and deprotection steps to construct the complex thyroxine molecule while preserving the stereochemistry of the chiral center.
A key step in this synthesis is the formation of the diaryl ether bond, which is typically achieved through a copper-catalyzed Ullmann condensation. The iodination of the aromatic rings is another critical transformation, often accomplished using reagents like N-iodosuccinimide or iodine monochloride.
Synthetic Pathway
The overall synthetic scheme is depicted below. The process begins with the protection of the amino and carboxyl groups of L-Tyrosine-¹³C₆,¹⁵N, followed by di-iodination of the phenol ring. The resulting intermediate is then coupled with a second iodinated phenol derivative via an Ullmann-type reaction. Finally, deprotection of the protecting groups yields the target molecule, L-Thyroxine-¹³C₆,¹⁵N.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on specific laboratory conditions and starting material purity.
Step 1: Protection of L-Tyrosine-¹³C₆,¹⁵N
-
Esterification: Suspend L-Tyrosine-¹³C₆,¹⁵N (1.0 eq) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
N-protection: Dissolve the methyl ester hydrochloride in a suitable solvent such as dichloromethane. Add a base, for example, triethylamine (2.5 eq), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with aqueous acid, bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected methyl ester of L-Tyrosine-¹³C₆,¹⁵N.[1]
Step 2: Di-iodination of the Phenolic Ring
-
Dissolve the protected L-Tyrosine-¹³C₆,¹⁵N (1.0 eq) in a suitable solvent like methanol or a mixture of water and an organic solvent.
-
Add iodine (2.2 eq) and a mild oxidizing agent such as hydrogen peroxide (30% solution, 2.5 eq) to the solution.[1]
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the excess iodine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the di-iodinated intermediate.
Step 3: Ullmann Condensation
-
In a reaction vessel, combine the di-iodinated tyrosine derivative (1.0 eq), an appropriately substituted phenol (e.g., 4-methoxyphenol, 1.5 eq), a copper(I) catalyst (e.g., CuI, 0.1-0.2 eq), a ligand (e.g., N,N-dimethylglycine), and a base (e.g., cesium carbonate or potassium phosphate, 2.0 eq) in an anhydrous, high-boiling point solvent like DMF or toluene.[2]
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 100 to 150 °C for 12-24 hours.
-
Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with aqueous acid and brine. Dry the organic layer and concentrate to give the crude coupled product.
Step 4: Iodination of the Second Aromatic Ring
-
Dissolve the product from the Ullmann condensation in a suitable solvent.
-
Add an iodinating agent such as N-iodosuccinimide (NIS) (2.2 eq).
-
Stir the reaction at room temperature until completion, as monitored by HPLC.
-
Work up the reaction by washing with aqueous sodium thiosulfate and brine.
-
Dry the organic phase and remove the solvent under reduced pressure.
Step 5: Deprotection
-
Hydrolysis of the Ester: Treat the fully iodinated and protected intermediate with a base such as lithium hydroxide in a mixture of THF and water to hydrolyze the methyl ester.
-
Removal of the N-Boc group: Following ester hydrolysis, acidify the reaction mixture with an acid like trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.
-
After the reaction is complete, neutralize the solution and extract the product. The crude L-Thyroxine-¹³C₆,¹⁵N can then be purified.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps. These values are illustrative and can vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Protection | L-Tyrosine-¹³C₆,¹⁵N | N-Boc-L-Tyrosine-¹³C₆,¹⁵N methyl ester | 95-98[1] |
| 2 | Di-iodination | Protected Tyrosine | Di-iodo Tyrosine derivative | 80-90[1] |
| 3 | Ullmann Condensation | Di-iodo Tyrosine derivative | Diaryl ether intermediate | 60-75 |
| 4 | Iodination | Diaryl ether intermediate | Tetra-iodo intermediate | 70-85 |
| 5 | Deprotection | Protected Thyroxine | L-Thyroxine-¹³C₆,¹⁵N | 85-95 |
Purification of L-Thyroxine-¹³C₆,¹⁵N
Purification of the final product is crucial to remove any remaining starting materials, reagents, and byproducts. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.
Purification Workflow
Experimental Protocols
Purification by Preparative RP-HPLC
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is effective.
-
Procedure: Dissolve the crude L-Thyroxine-¹³C₆,¹⁵N in a minimal amount of a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase). Inject the solution onto the preparative HPLC column. Collect fractions and analyze them by analytical HPLC to identify those containing the pure product. Pool the pure fractions and lyophilize to obtain the purified L-Thyroxine-¹³C₆,¹⁵N as a TFA salt.
Purification by Recrystallization
-
Solvent Selection: A suitable solvent system is one in which L-Thyroxine is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems include ethanol/water or acetic acid/water mixtures.
-
Procedure: Dissolve the crude or HPLC-purified L-Thyroxine in a minimal amount of the hot solvent. If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purity Assessment
The purity of the final L-Thyroxine-¹³C₆,¹⁵N should be assessed using a combination of analytical techniques.
| Technique | Purpose | Typical Purity Specification |
| Analytical HPLC | To determine the chemical purity and identify any impurities. | >98% |
| Chiral HPLC | To confirm the enantiomeric purity (L-enantiomer). | >99% L-enantiomer |
| Mass Spectrometry | To confirm the molecular weight and isotopic enrichment. | Correct isotopic pattern and mass |
| NMR Spectroscopy | To confirm the chemical structure. | Spectrum consistent with the proposed structure |
Biological Context: The Thyroid Hormone Signaling Pathway
L-Thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), in peripheral tissues. Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes. This signaling pathway is crucial for regulating metabolism, growth, and development.
In this pathway, L-Thyroxine (T4) is transported into the cell and converted to T3 by deiodinase enzymes.[3] T3 then enters the nucleus and binds to the thyroid hormone receptor (TR), which is typically heterodimerized with the retinoid X receptor (RXR).[3] This hormone-receptor complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This leads to changes in protein synthesis and ultimately, the physiological effects associated with thyroid hormones.
This guide provides a foundational understanding of the synthesis, purification, and biological relevance of L-Thyroxine-¹³C₆,¹⁵N, serving as a valuable resource for researchers in the field.
References
A Technical Guide to Commercial L-Thyroxine-¹³C₆,¹⁵N for Researchers and Drug Development Professionals
An In-depth Resource on Availability, Quality Control, and Application
This technical guide provides a comprehensive overview of commercially available L-Thyroxine-¹³C₆,¹⁵N, an essential internal standard for the accurate quantification of thyroxine in complex biological matrices. Aimed at researchers, scientists, and drug development professionals, this document details the commercial landscape, provides key quality control parameters, and outlines established experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Introduction to Isotopically Labeled L-Thyroxine
L-Thyroxine (T4) is a principal hormone secreted by the thyroid gland, playing a critical role in regulating metabolism, growth, and development.[1][2] Accurate measurement of T4 levels is crucial for diagnosing and monitoring thyroid disorders. Stable isotope-labeled L-Thyroxine, such as L-Thyroxine-¹³C₆,¹⁵N, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). This method offers high precision and accuracy by correcting for variations in sample preparation and instrument response.[3][4][5] The incorporation of six ¹³C atoms and one ¹⁵N atom results in a mass shift that is readily distinguishable from the endogenous analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Commercial Suppliers and Product Specifications
A variety of vendors supply L-Thyroxine-¹³C₆,¹⁵N and other isotopically labeled versions of L-Thyroxine. The products are typically available as neat solids (powders) or in solution at specified concentrations. Researchers should carefully consider the product specifications to ensure suitability for their specific application.
| Supplier | Product Name | Catalog Number (Example) | Form | Isotopic Purity | Chemical Purity | Notes |
| MedchemExpress | L-Thyroxine-¹³C₆,¹⁵N | HY-18341S3 | Solid | Not specified | Not specified | For research use only.[6] |
| InvivoChem | L-Thyroxine-¹³C₆,¹⁵N | V65043 | Solid | ≥98% | Not specified | For research use only.[7] |
| Sigma-Aldrich (Cerilliant) | L-Thyroxine-¹³C₆ solution | T-076 | 100 µg/mL in methanol with 0.1N NH₃ | Not specified | Certified Reference Material | Suitable for quantitation of free and total T4 serum levels by LC-MS/MS.[8] |
| Cambridge Isotope Laboratories, Inc. | L-Thyroxine (ring-¹³C₁₂, 99%) | CLM-8931-PK | Solid | 99 atom % ¹³C | 97% | Note: This is ¹³C₁₂ labeled, not ¹³C₆,¹⁵N.[9] |
| Cambridge Isotope Laboratories, Inc. | L-Thyroxine (tyrosine-ring-¹³C₆, 99%) | CLM-6725-PK | Solid | 99 atom % ¹³C | 90% | Note: This is ¹³C₆ labeled.[10][11] |
| Qmx Laboratories | L-Thyroxine-[L-Tyr-ring-¹³C₆] hydrochloride | QX129759 | Not specified | Not specified | Not specified | Specializes in synthesis of isotopically labeled Thyroxine standards.[12] |
Experimental Protocols: Quantification of Thyroxine using LC-MS/MS
The use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard is central to robust LC-MS/MS assays for the quantification of T4 in biological samples, most commonly serum or plasma. Below are generalized yet detailed methodologies based on established protocols.[3][5][13]
Sample Preparation
The goal of sample preparation is to extract thyroxine from the biological matrix while removing interfering substances such as proteins and phospholipids. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation
-
To 100 µL of serum or plasma, add a known amount of L-Thyroxine-¹³C₆,¹⁵N internal standard solution.
-
Add 300 µL of a cold precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of serum, add the internal standard and 600 µL of a precipitation solvent (e.g., acetonitrile). Vortex and centrifuge to pellet proteins. Collect the supernatant.[14]
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.[14]
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[14]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% formic acid in water) to remove polar interferences, followed by 1 mL of a stronger organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.[14]
-
Elution: Elute the analyte and internal standard with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[14]
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient starts at a lower percentage of organic phase (e.g., 40% B), ramps up to a high percentage (e.g., 98% B) to elute the analytes, and then returns to initial conditions for column re-equilibration.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5-20 µL
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in either positive or negative mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Example Transitions:
-
L-Thyroxine (T4): The specific mass transitions would be determined during method development, but would involve the precursor ion (M+H)⁺ or (M-H)⁻ and a characteristic product ion.
-
L-Thyroxine-¹³C₆,¹⁵N: The precursor and product ions will be shifted by the mass of the incorporated stable isotopes.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the quantification of L-Thyroxine in a biological sample using an isotopically labeled internal standard.
Thyroid Hormone Signaling Pathway
L-Thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3). T3 then binds to thyroid hormone receptors (TRs) in the nucleus, which in turn regulate gene expression. This pathway is critical for cellular metabolism and development.
Conclusion
L-Thyroxine-¹³C₆,¹⁵N is an indispensable tool for high-quality bioanalytical research and drug development involving thyroxine. The commercial availability of this and other isotopically labeled standards, coupled with robust and well-documented analytical methods like LC-MS/MS, empowers researchers to obtain precise and accurate quantitative data. This guide provides a foundational understanding of the available resources and methodologies to support the scientific community in their research endeavors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of thyroxine in human serum by an 'exact matching' isotope dilution method with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Thyroxine-13C6,15N (L-Thyroxine-13C6) | Isotope-Labeled Compounds | 1431868-11-9 | Invivochem [invivochem.com]
- 8. CERILLIANT L-Thyroxine-13C6 Solution, 100 g/mL in Methanol with 0.1N NH3, | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. L-Thyroxine (tyrosine-ring-¹³Câ, 99%) CP 90% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. L-THYROXINE | Eurisotop [eurisotop.com]
- 12. researchgate.net [researchgate.net]
- 13. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Isotopic Purity of L-Thyroxine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Thyroxine-¹³C₆,¹⁵N is a stable isotope-labeled analog of the thyroid hormone L-Thyroxine. It serves as an indispensable internal standard for quantitative bioanalytical studies, particularly in isotope dilution mass spectrometry (ID-MS) assays. The accuracy and reliability of such studies are fundamentally dependent on the isotopic and chemical purity of the internal standard. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical methodologies for assessing the isotopic purity of L-Thyroxine-¹³C₆,¹⁵N.
Synthesis and Purification Overview
The synthesis of L-Thyroxine-¹³C₆,¹⁵N is a multi-step process that begins with isotopically labeled precursors. A common synthetic route involves starting with ¹³C₆-labeled L-Tyrosine and incorporating ¹⁵N.
A representative synthesis workflow is outlined below. The process begins with commercially available ¹³C₉-¹⁵N-L-tyrosine, which undergoes protection of the amine and carboxylic acid groups. This is followed by iodination and a coupling reaction to form the thyronine backbone. Subsequent iodination of the outer ring and deprotection steps yield the final product, L-Thyroxine-¹³C₉,¹⁵N.[1] Purification is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).[1]
Isotopic Purity Assessment: Experimental Protocols
The determination of isotopic purity is critical and is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
Objective: To determine the isotopic enrichment of ¹³C and ¹⁵N and to identify and quantify any isotopologues with incomplete labeling.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography system (LC-MS).
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of L-Thyroxine-¹³C₆,¹⁵N in a suitable solvent (e.g., methanol with 0.1N NH₃).
-
Perform serial dilutions to obtain a working concentration suitable for the instrument's linear range.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Analyzer: Set to a high resolution (>60,000).
-
Scan Range: A narrow scan range around the expected m/z of the analyte and its isotopologues.
-
Data Analysis: The isotopic distribution of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the fully labeled species (all six carbons as ¹³C and one nitrogen as ¹⁵N) and any partially labeled species are used to calculate the isotopic enrichment.
-
Data Interpretation: The isotopic enrichment is calculated by comparing the measured isotope pattern to the theoretical pattern for a given level of enrichment. Specialized software can be used to deconvolute the isotopic clusters and provide a quantitative measure of enrichment for both ¹³C and ¹⁵N.[2][3]
Quantitative NMR (qNMR) Spectroscopy
Objective: To provide an independent, absolute quantitative method for purity assessment and to confirm the position of the isotopic labels.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of L-Thyroxine-¹³C₆,¹⁵N and a certified internal standard (e.g., ethylparaben) into an NMR tube.[4]
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
¹H-NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the known purity of the internal standard and the integral ratios.
-
-
¹³C and ¹⁵N-NMR Acquisition:
-
Acquire ¹³C and ¹⁵N NMR spectra. While ¹³C NMR is relatively routine, ¹⁵N NMR can be more challenging due to the lower gyromagnetic ratio and natural abundance of the nucleus.[5]
-
For ¹⁵N NMR, specialized pulse sequences such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance sensitivity.[6][7]
-
The spectra will confirm the positions of the ¹³C and ¹⁵N labels and can be used to detect any unlabeled material.
-
Data Interpretation: The chemical shifts and coupling constants in the ¹³C and ¹⁵N spectra confirm the location of the isotopic labels. The absence of signals at the chemical shifts corresponding to the unlabeled positions indicates high isotopic enrichment.
Data Presentation
The following tables summarize the expected quantitative data for a typical batch of high-purity L-Thyroxine-¹³C₆,¹⁵N.
Table 1: Isotopic Purity and Enrichment
| Parameter | Specification | Typical Value | Method |
| ¹³C Isotopic Enrichment | ≥ 98% | 99.2% | Mass Spectrometry |
| ¹⁵N Isotopic Enrichment | ≥ 98% | 99.5% | Mass Spectrometry, ¹⁵N NMR |
| Chemical Purity | ≥ 95% | > 98% | HPLC, qNMR |
Table 2: Common Chemical and Isotopic Impurities
| Impurity | Type | Typical Abundance | Method of Detection |
| Unlabeled L-Thyroxine | Chemical/Isotopic | < 0.5% | LC-MS, NMR |
| L-Thyroxine-¹³C₅,¹⁵N | Isotopic | < 1.0% | Mass Spectrometry |
| L-Thyroxine-¹³C₆ | Isotopic | < 1.0% | Mass Spectrometry |
| Liothyronine (T3) | Chemical | < 0.1% | HPLC-MS |
| Diiodothyronine (T2) | Chemical | < 0.1% | HPLC-MS |
| Synthesis-related impurities | Chemical | < 0.5% | HPLC-MS |
Visualization of Key Concepts
References
- 1. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 6. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Illuminating Thyroid Hormone Dynamics: A Technical Guide to Stable Isotope Applications
For Immediate Release
[City, State] – [Date] – In a significant stride for endocrine research and drug development, the application of stable isotope labeling is providing unprecedented insights into the complex lifecycle of thyroid hormones. This in-depth technical guide explores the core methodologies, quantitative data, and experimental protocols that are empowering researchers to unravel the intricacies of thyroid hormone metabolism, kinetics, and signaling pathways. This powerful analytical technique offers a safer and more precise alternative to traditional radioisotope labeling, enabling detailed investigation into thyroid physiology and pathology.
Stable isotopes, which are non-radioactive variants of elements, serve as powerful tracers to track the fate of thyroid hormones within biological systems.[1][2][3] By incorporating isotopes such as Carbon-13 (¹³C) or Deuterium (²H) into thyroid hormone molecules, scientists can distinguish exogenously administered hormones from endogenous production, allowing for precise pharmacokinetic and metabolic studies.[4][5][6] This approach has proven invaluable in understanding the effects of various factors like age, sex, and weight on levothyroxine (T4) metabolism.[4][5][7]
Quantitative Insights into Thyroid Hormone Pharmacokinetics
The use of stable isotope-labeled levothyroxine, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled highly accurate pharmacokinetic (PK) studies.[4][5][8] This methodology overcomes the limitations of immunoassays, which can lack specificity and be prone to interference.[8][9][10]
A pivotal study utilizing ¹³C-labeled levothyroxine (¹³C-LT4) provided detailed pharmacokinetic parameters in adults being treated for hypothyroidism. The ability to distinguish the administered ¹³C-LT4 from the patient's own T4 allowed for precise measurement of its absorption, distribution, metabolism, and excretion.[4]
Table 1: Pharmacokinetic Parameters of ¹³C-Levothyroxine in Adults [4]
| Parameter | Median Value | Range |
| Oral Clearance (CL/F) | 0.712 L/h | - |
| Apparent Volume of Distribution (V/F) | 164.9 L | 34 - 587.5 L |
| Time to Peak Concentration (Tmax) | 4 h | 1.5 - 24 h |
| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/µg | 2 - 20 ng/L |
| Half-life (t1/2) | 166 h | 51.4 - 310.8 h |
These studies have also shed light on the influence of age on levothyroxine pharmacokinetics, revealing subtle but important differences between younger and older adults.[4]
Table 2: Comparison of ¹³C-Levothyroxine Pharmacokinetics by Age Group [4]
| Parameter | ≤60 years (Median) | >60 years (Median) | Percent Change |
| Apparent Volume of Distribution (V/F) | 174.7 L | 157.4 L | -10% |
| Time to Peak Concentration (Tmax) | 4 h | 5 h | +25% |
| Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L | 7.1 ng/L | -5% |
| Half-life (t1/2) | 166 h | 206.4 h | +24% |
Advanced Analytical Methodologies: Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry stands as the gold standard for the quantitative analysis of thyroid hormones and their metabolites.[9][11] This technique involves adding a known amount of a stable isotope-labeled internal standard to a sample. The ratio of the unlabeled (endogenous) analyte to the labeled internal standard is then measured by LC-MS/MS, allowing for highly accurate and precise quantification that corrects for variations in sample preparation and instrument response.[9][10]
Numerous methods have been developed for the simultaneous measurement of multiple thyroid hormones and their metabolites in various biological matrices, including serum, plasma, and cell culture media.[12][13][14]
Table 3: Performance of a Validated LC-MS/MS Method for Thyroid Hormone Metabolites in Cell Culture Media [13]
| Parameter | Value |
| Linearity Range | 0.12 - 120 nM |
| Coefficient of Determination (R²) | 0.991 - 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.078 - 0.234 nM |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed overview of key experiments utilizing stable isotopes in thyroid hormone research.
Protocol 1: Pharmacokinetic Study of ¹³C-Labeled Levothyroxine[4][5]
-
Subject Enrollment: Recruit adult subjects undergoing levothyroxine treatment for hypothyroidism.
-
Tracer Administration: Administer a single oral dose of ¹³C-labeled levothyroxine (¹³C-LT4).
-
Sample Collection: Collect serial plasma samples over a 120-hour period. A baseline sample is collected prior to ¹³C-LT4 administration.
-
Sample Preparation:
-
Add a known amount of an appropriate internal standard (e.g., ¹³C₉-¹⁵N-T4) to each plasma sample.
-
Precipitate proteins using a solvent like methanol.
-
Centrifuge the samples and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a liquid chromatography system coupled with a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of a mixture of water and methanol with an additive like acetic acid.[15]
-
Operate the mass spectrometer in selective reaction monitoring (SRM) mode to detect and quantify both the ¹³C-LT4 and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of ¹³C-LT4 in each plasma sample using the ratio of its peak area to that of the internal standard.
-
Perform non-compartmental pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, Tmax, Cmax, and half-life.
-
Protocol 2: Quantification of Thyroid Hormones by Isotope Dilution LC-MS/MS[9][11]
-
Sample Preparation:
-
Take 100 µL of serum.
-
Add a deuterium-labeled internal standard (e.g., L-thyroxine-d₂).[9]
-
Precipitate proteins with methanol.
-
Centrifuge and inject the supernatant onto the LC-MS/MS system.
-
-
Chromatography and Mass Spectrometry:
-
Quantification:
-
Create a calibration curve using standards with known concentrations of T4 and T3.
-
Determine the concentration of endogenous T4 and T3 in the samples based on the isotope dilution principle.
-
Protocol 3: Deiodinase Activity Assay (Adapted from radioisotope methods)[16][17][18]
While many deiodinase assays historically used radioiodine, the principles can be adapted for stable isotope tracers and LC-MS/MS detection.
-
Tissue/Cell Lysate Preparation: Prepare lysates from tissues or cells of interest in a suitable buffer containing dithiothreitol (DTT).
-
Incubation:
-
Incubate the lysate with a stable isotope-labeled substrate (e.g., ¹³C₆-T4 for D2 activity or ¹³C₆-rT3 for D1 activity) at 37°C.
-
-
Reaction Termination: Stop the reaction by adding an ice-cold solution, such as 5% bovine serum albumin (BSA).
-
Extraction: Extract the iodothyronines from the reaction mixture.
-
LC-MS/MS Analysis: Quantify the production of the deiodinated metabolite (e.g., ¹³C₆-T3 from ¹³C₆-T4) using a validated isotope dilution LC-MS/MS method.
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
Visualizing Thyroid Hormone Signaling Pathways
Understanding the molecular cascades initiated by thyroid hormones is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways.
Caption: TSH-stimulated thyroid hormone synthesis pathways.[16][17][18]
Caption: Genomic and non-genomic actions of thyroid hormone (T3).[19][20]
The Future of Thyroid Research
The integration of stable isotope methodologies into thyroid hormone research is revolutionizing our understanding of thyroid physiology and the management of thyroid disorders. These techniques provide a robust platform for drug development, enabling precise evaluation of the pharmacokinetics and efficacy of new therapeutic agents. As analytical technologies continue to advance, the application of stable isotopes will undoubtedly lead to further breakthroughs in personalized medicine for patients with thyroid disease.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. metsol.com [metsol.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping endocrine networks by stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of free, unbound thyroid hormones by liquid chromatography‐tandem mass spectrometry: A mini‐review of the medical rationale and analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope dilution tandem mass spectrometric method for T4/T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Thyroid Hormones and 11 Metabolites in the Human Serum Using a Simple Derivatization Strategy and Analysis by Isotope-Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
L-Thyroxine-13C6,15N for In Vivo Metabolic Studies: A Technical Guide
Introduction
L-Thyroxine (T4) is a critical hormone produced by the thyroid gland, essential for regulating metabolism, growth, and development.[1][2] Understanding its complex in vivo kinetics—absorption, distribution, metabolism, and excretion—is paramount for both clinical management of thyroid disorders and the development of new therapeutic agents. Stable isotope-labeled compounds, such as L-Thyroxine-¹³C₆,¹⁵N, serve as powerful tools for these investigations.[3][4] By incorporating heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), the labeled T4 becomes distinguishable from the endogenous hormone by mass spectrometry, allowing for precise tracing and quantification without the use of radioactive materials.[3][5] This guide provides an in-depth overview of the application of L-Thyroxine-¹³C₆,¹⁵N in metabolic research, detailing experimental protocols, quantitative data, and the underlying biochemical pathways.
Core Principles of Stable Isotope Tracing
The fundamental advantage of using a stable isotope-labeled tracer like L-Thyroxine-¹³C₆,¹⁵N is the ability to differentiate between the exogenously administered hormone and the endogenous pool already present in the biological system.[5] Since the labeled and unlabeled molecules are chemically and pharmacologically identical, the tracer accurately reflects the metabolic fate of the native hormone.[5] Mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can easily distinguish the mass difference, enabling precise pharmacokinetic (PK) parameter estimation without interference from endogenous T4.[5][6]
Metabolic Pathways of L-Thyroxine
The metabolic activity of thyroid hormones is primarily controlled by a group of enzymes called deiodinases, which catalyze the removal of iodine atoms.[3][7] The prohormone T4 is converted to the more biologically active hormone, 3,3',5-triiodothyronine (T3), through outer ring deiodination by Type 1 (D1) and Type 2 (D2) deiodinases.[7] Conversely, inner ring deiodination of T4 by Type 3 (D3) deiodinase produces the inactive metabolite, reverse T3 (rT3).[7] These pathways are critical for modulating thyroid hormone activity at both the systemic and cellular levels.[1][7]
Experimental Design for In Vivo Pharmacokinetic Studies
A typical pharmacokinetic study using L-Thyroxine-¹³C₆,¹⁵N involves administering a single, known dose of the labeled compound to subjects and collecting serial plasma or serum samples over a defined period.[5][8] The concentration of the labeled T4 in these samples is then quantified using a validated LC-MS/MS assay.[5] This allows for the calculation of key PK parameters that describe the absorption and disposition of the hormone.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Thyroid Hormone Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-dilution liquid chromatography/tandem mass spectrometry method for determination of thyroxine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of L-Thyroxine-13C6,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and experimental information for L-Thyroxine-13C6,15N, a stable isotope-labeled version of the thyroid hormone L-Thyroxine (T4). Given that specific safety data for the isotopically labeled compound is limited, this document extrapolates from the well-established safety profile of unlabeled L-Thyroxine. The primary use of this compound is as an internal standard for quantitative analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and as a tracer in metabolic and pharmacokinetic studies.[1]
Physicochemical and Stability Data
This compound is chemically identical to L-Thyroxine, with the exception of the incorporation of six Carbon-13 atoms and one Nitrogen-15 atom. This labeling results in a higher molecular weight, which allows it to be distinguished from its endogenous counterpart in mass spectrometry-based assays.
| Property | Value/Information | Source |
| Molecular Formula | ¹³C₆C₉H₁₁I₄¹⁵NO₄ | [2] |
| Molecular Weight | 786.80 g/mol | [1][2] |
| Appearance | Typically exists as a solid at room temperature. | [2] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] Sparingly soluble in aqueous buffers.[3] | [3] |
| Storage Temperature | Powder (Long-term): -20°C for up to 3 years.[2] In Solvent: -80°C for up to 6 months; -20°C for 1 month.[2] | [2] |
| Light Sensitivity | L-Thyroxine is sensitive to light.[3] The compound should be protected from light. | [3] |
| pH Sensitivity | L-Thyroxine stability is pH-dependent, with degradation observed at both acidic and alkaline pH. | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [4] |
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards are considered equivalent to those of unlabeled L-Thyroxine. The stable isotope labeling does not impart radioactivity.[5]
GHS Hazard Classification (for L-Thyroxine):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[6] |
| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction.[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Thyroid, Cardio-vascular system, Kidney) through prolonged or repeated exposure.[6][7] |
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H317: May cause an allergic skin reaction.[6]
-
H361: Suspected of damaging fertility or the unborn child.[6]
-
H372: Causes damage to organs through prolonged or repeated exposure.[6][7]
Precautionary Statements:
-
P260: Do not breathe dust.[7]
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P314: Get medical advice/attention if you feel unwell.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Handling, Personal Protective Equipment, and First Aid
Engineering Controls:
-
Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk, especially when handling the solid/powder form.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[5] A face shield may be appropriate if there is a potential for direct contact.[8]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal techniques.[5]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.[9]
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not eat, drink, or smoke in laboratory areas.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]
Spill and Disposal Procedures
Spill Response:
-
For small spills, absorb with an inert material, sweep up, and place into a suitable, closed container for disposal.[5]
-
Avoid generating dust.[5]
-
Personnel involved in clean-up should wear appropriate PPE.[10]
-
Contain the source of the spill if it is safe to do so.[10]
Disposal:
-
Dispose of contents and containers in accordance with local, state, and federal regulations. This should be done via an approved waste disposal plant.[7]
Toxicological Information
Overdose symptoms of L-Thyroxine include weight loss, palpitations, nervousness, diarrhea, abdominal cramps, sweating, tachycardia, cardiac arrhythmias, tremors, headache, and insomnia.[11] Acute overdose is often mild, but chronic overexposure can lead to more severe symptoms similar to thyrotoxicosis.[12]
| Toxicity Data (for L-Thyroxine) | Value | Species |
| Oral TDLO (Lowest Published Toxic Dose) | 328 µg/kg | Human |
| Subcutaneous TDLO | 1.75 mg/kg/7D (intermittent) | Rat |
Data sourced from Cayman Chemical Safety Data Sheet.
Experimental Protocols and Workflows
This compound is invaluable for studies requiring the differentiation between exogenously administered and endogenously produced thyroxine.
Protocol: Quantification of Serum Thyroxine by LC-MS/MS
This protocol describes a general method for the quantification of total T4 in serum samples using this compound as an internal standard (ISTD).
Materials:
-
Serum samples, calibrators, and quality controls.
-
This compound (Internal Standard).
-
Acetonitrile (ACN).
-
Ethyl Acetate.
-
Formic Acid.
-
Methanol (MeOH).
-
Water (LC-MS grade).
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X reverse phase).[13]
Procedure:
-
Sample Preparation:
-
To 200 µL of serum sample, add 20 µL of the this compound ISTD working solution (e.g., at 200 ng/mL). Vortex briefly.
-
Protein Precipitation: Add 200 µL of Acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Liquid-Liquid Extraction (LLE): Add 1.2 mL of Ethyl Acetate, vortex for 1 minute, and then centrifuge for 10 minutes at >10,000 rpm.
-
Transfer the upper organic layer to a new tube.
-
Dry the extract under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of a suitable mobile phase, such as 3:1 water:methanol.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
-
Chromatography: Use a C18 or similar reversed-phase column for separation. A gradient elution with mobile phases containing water with 0.1% formic acid and methanol with 0.1% formic acid is common.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous L-Thyroxine and the this compound ISTD.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the ISTD.
-
Determine the concentration of the analyte in the unknown samples by plotting this ratio against a standard curve prepared with known concentrations of the analyte.
-
Workflow: In Vivo Pharmacokinetic Study
This workflow outlines the key steps in conducting a pharmacokinetic (PK) study in human subjects using a tracer dose of labeled L-Thyroxine.
Objective: To determine pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) of levothyroxine.
Procedure:
-
Subject Recruitment: Enroll subjects being treated with a stable dose of levothyroxine for hypothyroidism.[14]
-
Tracer Administration:
-
On the study day, withhold the subject's usual levothyroxine dose.
-
Administer a single oral dose of this compound, typically equivalent to their daily maintenance dose.[15]
-
Subjects should fast for at least eight hours before and two hours after ingesting the tracer dose to ensure consistent absorption.[14]
-
-
Serial Blood Sampling:
-
Collect a pre-dose blood sample (time 0).
-
Collect a series of post-dose blood samples at specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).[15]
-
-
Sample Processing:
-
Process blood samples to obtain serum.
-
Store serum aliquots at -80°C until analysis.[15]
-
-
Bioanalysis:
-
Quantify the concentration of this compound in each serum sample using a validated LC-MS/MS method as described previously.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to perform a non-compartmental analysis (NCA).
-
Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), CL/F (oral clearance), and t1/2 (half-life).[14]
-
Visualizations: Pathways and Workflows
Thyroid Hormone Signaling Pathway
The actions of thyroid hormone are mediated through both genomic and non-genomic pathways. L-Thyroxine (T4) is a prohormone that is converted to the more active form, T3, within cells. T3 then binds to nuclear thyroid hormone receptors (TRs) to regulate gene expression or acts on membrane receptors to initiate rapid signaling cascades.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (L-Thyroxine-13C6) | Isotope-Labeled Compounds | 1431868-11-9 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merck.com [merck.com]
- 9. bio.vu.nl [bio.vu.nl]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. Thyroxine Poisoning - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. wikem.org [wikem.org]
- 13. japsonline.com [japsonline.com]
- 14. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Longitudinal Comparison of Thyroxine Pharmacokinetics Between Pregnant and Nonpregnant Women: A Stable Isotope Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
A Technical Guide to the Stability and Storage of L-Thyroxine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled compound L-Thyroxine-¹³C₆,¹⁵N. The information presented is critical for ensuring the integrity and accuracy of research and developmental studies involving this compound. This guide summarizes quantitative data, details experimental protocols for stability assessment, and provides visual representations of key processes.
Introduction to L-Thyroxine-¹³C₆,¹⁵N
L-Thyroxine-¹³C₆,¹⁵N is a stable isotope-labeled version of L-Thyroxine (T4), a synthetic thyroid hormone used in the management of hypothyroidism. The labeling with six Carbon-13 atoms and one Nitrogen-15 atom makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[1][2] The stability of this compound is paramount to the reliability of experimental results. Like its unlabeled counterpart, L-Thyroxine-¹³C₆,¹⁵N is susceptible to degradation influenced by environmental factors such as light, temperature, humidity, and air.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of L-Thyroxine-¹³C₆,¹⁵N is presented in the table below.
| Property | Value |
| Molecular Formula | ¹³C₆C₉H₁₁I₄¹⁵NO₄ |
| Molecular Weight | 786.80 g/mol |
| CAS Number | 1431868-11-9 |
| Appearance | Solid |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
(Data sourced from InvivoChem)[5]
Stability and Storage Conditions
The stability of L-Thyroxine-¹³C₆,¹⁵N is highly dependent on its physical state (solid vs. in solution) and the storage environment. The following tables provide a summary of recommended storage conditions and stability data.
Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
(Data sourced from InvivoChem and MedchemExpress)[2][5]
Factors Affecting Stability
L-Thyroxine is known to be sensitive to several factors that can induce degradation:
-
Light: Exposure to light, particularly direct sunlight, can cause significant decomposition.[6]
-
Temperature: Elevated temperatures accelerate degradation, with rapid degradation observed at 60°C.[3][6]
-
Humidity and Moisture: The presence of moisture can lead to rapid degradation, especially at higher temperatures.[3]
-
Air (Oxygen): The molecule can be susceptible to oxidation.
-
pH: Stability can be influenced by the pH of the solution. The drug appears to be more stable in acidic medium.[6]
-
Excipients: In formulated products, certain excipients can promote degradation.[3][4]
Degradation Pathways
The primary degradation pathways for L-Thyroxine in the solid-state are deiodination and deamination.[3][7] In solution, deiodination is a major degradation pathway.[7] These processes lead to the formation of several known degradation products, including:
-
3,3',5-triiodothyronine (T3)
-
3,5-diiodothyronine (T2)
-
Thyronine (T0)
-
3,3',5,5'-tetraiodothyroacetic acid (T4AA)
-
3,3',5-triiodothyroacetic acid (T3AA)
-
3,5-diiodothyroacetic acid (T2AA)
-
Tyrosine (Tyr)
-
Di-iodotyrosine (DIT)
-
Mono-iodotyrosine (MIT)
The metabolic fate of L-Thyroxine in vivo primarily involves enzymatic deiodination to form the more active T3 hormone, a process catalyzed by deiodinases.[1][8] While this is a metabolic conversion rather than chemical degradation in storage, understanding this pathway is crucial for researchers studying its biological activity.
Below is a diagram illustrating the metabolic pathway of L-Thyroxine.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9][10][11]
Sample Preparation
-
Stock Solution: Prepare a stock solution of L-Thyroxine-¹³C₆,¹⁵N in a suitable solvent. A common diluent is 0.01 M methanolic NaOH.[9]
-
Working Solutions: Dilute the stock solution to the desired concentration for analysis.
-
Stress Samples: To perform forced degradation studies, expose the solutions to various stress conditions:
-
Acid/Base Hydrolysis: Adjust the pH with acid (e.g., HCl) or base (e.g., NaOH) and incubate.
-
Oxidation: Add an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Incubate solutions at elevated temperatures (e.g., 60°C).[3]
-
Photostability: Expose solutions to a controlled light source (e.g., UV lamp or direct sunlight).[6]
-
HPLC Method for Stability Testing
The following is a representative HPLC method for the analysis of L-Thyroxine and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with a mixture of trifluoroacetic acid (0.1%, v/v, pH 3) and acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 223 nm or 225 nm |
| Injection Volume | Variable, depending on concentration |
| Internal Standard | Theophylline (example) |
(This is a composite method based on several sources. Method validation according to FDA, USP, and ICH guidelines is crucial.)[9][11][12]
Experimental Workflow
The following diagram illustrates a typical workflow for a stability study of L-Thyroxine-¹³C₆,¹⁵N.
Conclusion
The stability of L-Thyroxine-¹³C₆,¹⁵N is a critical factor for its effective use in research and development. Adherence to recommended storage conditions, particularly protection from light and elevated temperatures, is essential to minimize degradation. For quantitative applications, the use of a validated, stability-indicating analytical method, such as HPLC, is imperative to ensure the accuracy and reliability of the data. The information and protocols provided in this guide serve as a valuable resource for professionals working with this important isotopically labeled compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Compatibility Studies of Levothyroxine Sodium in Solid Binary Systems—Instrumental Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Thyroxine-13C6,15N (L-Thyroxine-13C6) | Isotope-Labeled Compounds | 1431868-11-9 | Invivochem [invivochem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes & Protocols: Quantitative Analysis of L-Thyroxine using L-Thyroxine-¹³C₆,¹⁵N Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: The accurate quantification of L-Thyroxine (T4), a critical thyroid hormone, in biological matrices is essential for clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive analytical technique for this purpose.[1][2] The use of a stable isotope-labeled internal standard, such as L-Thyroxine-¹³C₆,¹⁵N, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.[3][4] This document provides detailed application notes and protocols for the quantitative analysis of L-Thyroxine in serum and plasma using L-Thyroxine-¹³C₆,¹⁵N as an internal standard.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and extracting L-Thyroxine from the complex biological matrix.[1] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT) Protocol: [5] This method is rapid and straightforward, suitable for high-throughput analysis.
-
To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of the L-Thyroxine-¹³C₆,¹⁵N internal standard (ISTD) working solution (e.g., 200 ng/mL).[5][6]
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate proteins.[5][6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5][6]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) Protocol: [6] LLE offers a cleaner extract compared to PPT, reducing matrix effects.
-
To 200 µL of serum or plasma in a glass test tube, add 20 µL of the L-Thyroxine-¹³C₆,¹⁵N ISTD working solution (e.g., 200 ng/mL).[6]
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile and vortex for 1 minute.[6]
-
Add 1.2 mL of ethyl acetate and vortex for another minute.[6]
-
Centrifuge at 13,000 rpm for 10 minutes.[6]
-
Transfer the upper organic layer to a new tube.[6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[6]
-
Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 3:1 water:methanol) and vortex.[5][6]
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve L-Thyroxine from other endogenous components. A C18 column is commonly used for this purpose.
| Parameter | Typical Value |
| HPLC System | Vanquish Horizon HPLC or equivalent[5][6] |
| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm[5] |
| Column Temperature | 50 °C[5] |
| Mobile Phase A | 0.1% Acetic Acid in Water[5][6] |
| Mobile Phase B | Methanol[5][6] |
| Flow Rate | 0.5 mL/min[5][6] |
| Injection Volume | 10 µL[5] |
| Gradient | See table below[5] |
LC Gradient Program: [5]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 4.0 | 2 | 98 |
| 5.0 | 2 | 98 |
| 5.1 | 75 | 25 |
| 6.0 | 75 | 25 |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of L-Thyroxine and its internal standard. Electrospray ionization (ESI) in positive mode generally yields a better response for thyroxine.[6]
| Parameter | Typical Value |
| Mass Spectrometer | TSQ Altis or TSQ Quantiva Tandem Mass Spectrometer or equivalent[5][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 600 °C[7] |
| IonSpray Voltage | 4500 V[7] |
| Curtain Gas | 45[7] |
| Nebulizer Gas (Gas 1) | 55[7] |
| Heater Gas (Gas 2) | 70[7] |
| Collision Gas | Nitrogen[7] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Thyroxine (T4) | 777.55 | 731.75 |
| L-Thyroxine-¹³C₆,¹⁵N | 784.5 | Calculated based on specific labeling |
Note: The exact m/z for the L-Thyroxine-¹³C₆,¹⁵N internal standard will depend on the specific isotopic labeling pattern. The product ion is often the same as the unlabeled analyte, resulting from the loss of the carboxyl group. The transition for L-Thyroxine (m/z 777.55 -> 731.75) is documented in the literature.[8]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of L-Thyroxine.
| Parameter | Result | Reference |
| Linearity Range | 1 pg/mL to 1000 ng/mL | [6] |
| Coefficient of Determination (R²) | > 0.98 | [5][6] |
| Lower Limit of Quantification (LLOQ) | pg/mL levels | [5] |
| Precision (%CV) | < 10% | [5] |
| Recovery | 81.3 - 111.9% | [9] |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantitative analysis of L-Thyroxine using LC-MS/MS is depicted in the following diagram.
Caption: Workflow for L-Thyroxine quantification by LC-MS/MS.
This detailed application note provides a comprehensive guide for researchers and scientists to develop and implement a robust and reliable LC-MS/MS method for the quantification of L-Thyroxine in biological samples, utilizing L-Thyroxine-¹³C₆,¹⁵N as an internal standard to ensure high accuracy and precision.
References
- 1. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
- 2. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. scispace.com [scispace.com]
Application Note: Quantification of L-Thyroxine in Human Serum using Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the accurate and precise quantification of L-Thyroxine (T4) in human serum. The method utilizes isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a gold standard for its high specificity and accuracy.[1][2][3] A stable isotope-labeled L-Thyroxine is employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis.[4][5] The protocol outlines procedures for sample preparation involving protein precipitation, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of L-Thyroxine in a complex biological matrix.
Introduction
L-Thyroxine (T4) is a primary hormone secreted by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1] Accurate measurement of T4 levels in serum is essential for both clinical research and therapeutic drug monitoring. While immunoassays are commonly used, they can suffer from a lack of specificity and interference.[1][2][3] Isotope dilution mass spectrometry offers a highly specific and accurate alternative for the quantification of T4.[1][2][3] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., L-Thyroxine-d2, ¹³C₆-L-Thyroxine) to the sample at the beginning of the workflow.[1][4][5][6] The ratio of the endogenous analyte to the internal standard is measured by LC-MS/MS, allowing for precise quantification that corrects for any sample loss during preparation.
Principle of Isotope Dilution
Isotope dilution is a powerful analytical technique for quantitative analysis. It relies on the addition of a known amount of an isotopically enriched standard of the analyte to the sample. The key principle is that the isotopically labeled standard behaves chemically and physically identically to the endogenous analyte throughout the extraction, purification, and analysis process. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, irrespective of sample recovery.
Caption: Principle of Isotope Dilution for L-Thyroxine Quantification.
Experimental Protocols
Materials and Reagents
-
L-Thyroxine (T4) analytical standard
-
L-Thyroxine-d₂ (or other suitable stable isotope-labeled T4) as internal standard (IS)[1][6]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or ammonium acetate)[1]
-
Human serum (drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare stock solutions of L-Thyroxine and the internal standard (e.g., L-Thyroxine-d₂) in methanol at a concentration of 1 mg/mL.[6]
-
Working Solutions: Prepare intermediate working solutions of L-Thyroxine and the internal standard by diluting the stock solutions with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free human serum with the L-Thyroxine working solution to achieve a concentration range of 12.5 to 200 ng/mL.[1]
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., L-Thyroxine-d₂) in methanol at a concentration of 50 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human serum.[1]
Sample Preparation
-
To 100 µL of serum sample, calibration standard, or QC sample in a microcentrifuge tube, add the internal standard.[1]
-
Add methanol for protein precipitation.[1]
-
Vortex the mixture vigorously.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[1]
-
For cleaner samples, the supernatant can be further purified using Solid Phase Extraction (SPE).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Column: A C18 analytical column (e.g., Supelco LC-18-DB, 3.3 cm x 3.0 mm, 3.0 µm ID).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate L-Thyroxine from other matrix components.
-
Ionization Mode: Positive or negative ion mode.[8]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-Thyroxine and its internal standard. For example, for T4 in positive ion mode, the transition m/z 778 → [M+H]+ could be monitored.[8]
Experimental Workflow
Caption: Experimental Workflow for L-Thyroxine Quantification.
Quantitative Data Summary
The following tables summarize the expected performance of the method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 12.5 - 200 ng/mL[1] |
| Linearity (r²) | > 0.99[9] |
| Weighing | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 25 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 175 | < 15 | < 15 | 85 - 115 |
Note: The values in Table 2 are representative and should be established during method validation. Intra- and inter-day precision of less than 15% is generally considered acceptable.[10]
Table 3: Method Sensitivity
| Parameter | Value |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
Note: LOQ should be determined experimentally based on signal-to-noise ratio and precision at the lowest standard.
Conclusion
The described isotope dilution LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of L-Thyroxine in human serum. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for demanding research and drug development applications. The detailed protocol and expected performance characteristics serve as a valuable resource for laboratories implementing this analytical technique.
References
- 1. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for T4 Analysis using L-Thyroxine-¹³C₆,¹⁵N Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of thyroxine (T4) is crucial in clinical diagnostics and pharmaceutical research for monitoring thyroid function and the efficacy of therapeutic interventions. While immunoassays are commonly used, they can suffer from interferences and a lack of specificity[1][2][3]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and accuracy, particularly when employing an isotope dilution strategy with a stable isotope-labeled internal standard such as L-Thyroxine-¹³C₆,¹⁵N[4][5]. This internal standard closely mimics the chromatographic behavior and ionization characteristics of the endogenous T4, correcting for variations in sample preparation and matrix effects[4].
These application notes provide detailed protocols for the preparation of serum and plasma samples for the quantitative analysis of total and free T4 by LC-MS/MS, utilizing L-Thyroxine-¹³C₆,¹⁵N as the internal standard.
Sample Preparation Methodologies
Several methods are available for the extraction of T4 from biological matrices, each with its own advantages and limitations. The primary techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). For the analysis of free T4, an initial separation of the bound and free fractions is required, typically achieved through ultrafiltration or equilibrium dialysis[6][7][8][9].
Quantitative Data Summary
The following tables summarize the performance characteristics of various sample preparation methods for T4 analysis.
Table 1: Performance of Protein Precipitation Methods
| Parameter | Method | Matrix | Recovery (%) | Precision (%CV) | LLOQ (ng/mL) |
| T4 & T3 | Methanol Precipitation | Serum | 90 - 109 | < 10 | 12.5 (T4) |
| T4, T3, rT3 | Methanol with 1% Ammonium Formate | Human Serum | Not Specified | Not Specified | Not Specified |
| T4, T3, rT3 | Methanol with Zinc Chloride | Rabbit Plasma | Not Specified | Not Specified | Not Specified |
LLOQ: Lower Limit of Quantitation
Table 2: Performance of Solid-Phase Extraction (SPE) Methods
| Parameter | Method | Matrix | Recovery (%) | Precision (%CV) | LLOQ (pg/mL) |
| T3, rT3, T4 | EVOLUTE® EXPRESS AX | Serum | High, reproducible | Not Specified | < 50 |
| T4 | Immunosorbent (T4-specific monoclonal antibodies) | Human Serum | 85 | Not Specified | Not Specified |
| T4 | Online SPE (C8 and RP-Amide cartridges) | Human Serum | Not Specified | Sharp, symmetric peaks | Not Specified |
LLOQ: Lower Limit of Quantitation
Table 3: Performance of Free T4 Analysis Methods
| Parameter | Method | Matrix | Precision (%CV) | LLOQ (pg/mL) |
| Free T4 | Ultrafiltration followed by LC-MS/MS | Serum | < 7.1 | 2.5 |
| Free T4 & T3 | Equilibrium Dialysis and SPE | Serum | ≤ 9.6 | Not Specified |
LLOQ: Lower Limit of Quantitation
Experimental Protocols
Protocol 1: Protein Precipitation for Total T4 Analysis
This protocol describes a simple and rapid method for the extraction of total T4 from serum or plasma using protein precipitation with acetonitrile.
Materials:
-
Serum or plasma sample
-
L-Thyroxine-¹³C₆,¹⁵N internal standard (ISTD) solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the L-Thyroxine-¹³C₆,¹⁵N ISTD solution (concentration to be optimized based on expected T4 levels and instrument sensitivity) and briefly vortex.
-
Add 400 µL of cold acetonitrile to the tube to precipitate the proteins[10].
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins[10].
-
Carefully transfer the supernatant to a clean tube or a vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Protocol 2: Solid-Phase Extraction (SPE) for Total T4 Analysis
This protocol provides a more rigorous cleanup for serum samples, which can be beneficial for reducing matrix effects.
Materials:
-
Serum or plasma sample
-
L-Thyroxine-¹³C₆,¹⁵N internal standard (ISTD) solution
-
Protein precipitation solvent (e.g., Acetonitrile)
-
SPE cartridges (e.g., Mixed-mode cation exchange or C8)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Deionized water)
-
Wash solvent (e.g., 2% formic acid in water, followed by methanol)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Evaporation system (e.g., Nitrogen evaporator)
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Protein Precipitation:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water[11].
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge[11].
-
-
Washing:
-
Elution:
-
Elute the T4 and ISTD from the cartridge with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol)[11].
-
-
Evaporation and Reconstitution:
Caption: Solid-Phase Extraction Workflow.
Protocol 3: Ultrafiltration for Free T4 Analysis
This protocol is for the separation of the free fraction of T4 from the protein-bound fraction prior to LC-MS/MS analysis.
Materials:
-
Serum sample
-
L-Thyroxine-¹³C₆,¹⁵N internal standard (ISTD) solution
-
Ultrafiltration devices (e.g., Centrifree® YM-30, 30,000 MW cut-off)[6][7][8]
-
Temperature-controlled centrifuge
Procedure:
-
Place 600 µL of the serum sample into the ultrafiltration device[7].
-
Centrifuge at a fixed angle at 2900 rpm and 25°C for 1 hour[7].
-
Collect the ultrafiltrate.
-
To 360 µL of the ultrafiltrate, add 180 µL of the L-Thyroxine-¹³C₆,¹⁵N ISTD solution[7].
-
Inject an appropriate volume (e.g., 400 µL) onto the LC-MS/MS system[6][7][8].
Optional Derivatization Step
To enhance the sensitivity of the LC-MS/MS analysis, a derivatization step can be introduced. Dansyl chloride has been shown to significantly improve signal intensity[12]. Another approach involves butyl ester derivatization, which can also lead to a substantial increase in sensitivity[10].
Note on Derivatization:
-
Dansylation: Samples are incubated with dansyl chloride in a buffered solution at an elevated temperature[12].
-
Butyl Esterification: Dried extracts are treated with butanol in 3M HCl at 65°C[10].
Derivatization can introduce additional complexity to the sample preparation workflow and may require further optimization.
Conclusion
The choice of sample preparation method for T4 analysis depends on the specific requirements of the assay, including the desired level of sensitivity, sample throughput, and the available instrumentation. Protein precipitation offers a rapid and straightforward approach, while solid-phase extraction provides a cleaner extract, potentially reducing matrix effects and improving assay robustness. For the analysis of free T4, ultrafiltration is a common and effective method for separating the free and bound hormone fractions. The use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard is highly recommended for all methods to ensure the highest accuracy and precision in quantification.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An Optimized Radioimmunoassay for Quantification of Total Serum Thyroxine (T4) in Fetal, Neonatal, and Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of free fraction, total concentration and protein binding for testosterone, triiodothyronine and thyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: L-Thyroxine-¹³C₆,¹⁵N for Serum Spiking in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide on the use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard for the accurate quantification of L-Thyroxine (T4) in serum samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
L-Thyroxine (T4) is a crucial hormone produced by the thyroid gland, playing a vital role in regulating metabolism. Accurate measurement of T4 levels in serum is essential for the diagnosis and management of thyroid disorders. The stable isotope-labeled L-Thyroxine-¹³C₆,¹⁵N serves as an ideal internal standard for quantitative analysis due to its chemical and physical similarity to the endogenous analyte, allowing for correction of matrix effects and variations in sample preparation and instrument response.[1][2][3] This application note outlines the protocols for sample preparation, LC-MS/MS analysis, and provides guidance on determining the optimal spiking concentration of the internal standard.
Quantitative Data Summary
The concentration of the internal standard is a critical parameter that requires optimization based on the specific analytical method and the expected physiological range of T4 in the samples. Below is a summary of concentrations and calibration ranges reported in various studies.
| Parameter | Concentration/Range | Matrix | Method | Reference |
| Internal Standard (ISTD) Spiking Concentration | ||||
| Thyroid ISTD Mixture | 200 ng/mL | Serum/HSA mixture | Protein Precipitation | [4][5] |
| Thyroid ISTD Mixture | 1000 ng/mL | Serum/HSA mixture | Liquid-Liquid Extraction | [5] |
| [¹³C₂]thyroxine | 100 ng per serum sample | Human Serum | Cation Exchange & Derivatization | [6] |
| levothyroxine D3 | 200 ng/mL | Human Serum | Solid-Phase Extraction | [7] |
| d₂-T4 | 50 ng/mL | 3% human γ-globulin | Protein Precipitation | [8] |
| Calibration Curve Range for T4 | ||||
| Total Thyroid Hormones | 1 pg/mL - 1000 ng/mL | Thyroid Depleted Serum/Water | Protein Precipitation/LLE | [4][5] |
| Free Thyroid Hormones | 1 pg/mL - 1000 pg/mL | Thyroid Depleted Serum/Water | Ultracentrifugation | [4] |
| T4 | 12.5 - 200 ng/mL | 3% human γ-globulin | Protein Precipitation | [8] |
| Levothyroxine | 20 - 1000 ng/mL | Stripped Serum | Solid-Phase Extraction | [7] |
| Salivary T4 | Limit of Quantification: 25.0 pg/mL | Saliva | Solid-Phase Extraction | [9] |
Experimental Protocols
Several methods for serum sample preparation for T4 analysis have been reported. The choice of method depends on the desired level of sample cleanup, sensitivity, and throughput.
Protein Precipitation (PPT)
This is a rapid and straightforward method for removing the bulk of proteins from the serum sample.
Materials:
-
Serum samples, calibrators, and quality controls
-
L-Thyroxine-¹³C₆,¹⁵N internal standard stock solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge
Protocol:
-
To 200 µL of serum sample, add a specific volume of L-Thyroxine-¹³C₆,¹⁵N internal standard solution to achieve the desired final concentration (e.g., 20 µL of a 200 ng/mL stock solution).[4][5]
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[4][5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[4][5]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an organic solvent.
Materials:
-
Serum samples, calibrators, and quality controls
-
L-Thyroxine-¹³C₆,¹⁵N internal standard stock solution
-
Acetonitrile (ACN)
-
Ethyl Acetate
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 200 µL of serum sample, add a specific volume of L-Thyroxine-¹³C₆,¹⁵N internal standard solution (e.g., 20 µL of a 1000 ng/mL stock solution).[5]
-
Vortex briefly.
-
Add 200 µL of acetonitrile and vortex for 1 minute.[4]
-
Add 1.2 mL of ethyl acetate and vortex for another minute.[4]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[4]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of 3:1 water and methanol) for LC-MS/MS analysis.[4]
Solid-Phase Extraction (SPE)
SPE offers a high degree of sample cleanup by utilizing a stationary phase to retain and elute the analyte. A mixed-mode SPE has been shown to be effective in reducing ionization suppression.[10]
Materials:
-
Serum samples, calibrators, and quality controls
-
L-Thyroxine-¹³C₆,¹⁵N internal standard stock solution
-
0.1% Formic acid
-
SPE cartridges (e.g., Strata-X reverse phase)
-
Centrifuge
-
SPE manifold
Protocol:
-
To 100 µL of serum sample, add the internal standard solution (e.g., to a final concentration of 200 ng/mL for levothyroxine D3).[7]
-
Add 750 µL of 0.1% formic acid and mix.[7]
-
Centrifuge the sample for 10 minutes at 4,000 rpm.[7]
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS conditions. Method optimization is crucial for achieving the desired sensitivity and chromatographic separation.
| Parameter | Typical Conditions |
| LC System | |
| Column | C18 column (e.g., Accucore C18, 50 x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | 0.1% Acetic Acid in Water[4] or 0.1% Formic Acid in Water[11] |
| Mobile Phase B | Methanol[4] or 0.1% Formic Acid in Methanol[11] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 10-20 µL[5][11] |
| Column Temperature | 50 °C[4] |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | To be optimized for L-Thyroxine and L-Thyroxine-¹³C₆,¹⁵N |
| Source Temperature | 600 °C[11] |
Diagrams
Experimental Workflow
Caption: General workflow for serum sample analysis.
Logic for ISTD Concentration Selection
Caption: Factors influencing internal standard concentration.
Conclusion
The use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard is a robust and reliable approach for the quantification of T4 in serum samples. The optimal spiking concentration is dependent on the specific laboratory setup and should be determined during method development and validation. The protocols and data presented in this application note provide a comprehensive starting point for researchers and drug development professionals to establish accurate and precise bioanalytical methods for thyroxine measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Thyroxine-13C6,15N (L-Thyroxine-13C6) | Isotope-Labeled Compounds | 1431868-11-9 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Measurement of thyroxine in human serum by isotope dilution mass spectrometry. Definitive methods in clinical chemistry, V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope-dilution liquid chromatography/tandem mass spectrometry method for determination of thyroxine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of sample preparation strategies for target analysis of total thyroid hormones levels in serum by liquid chromatography-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Thyroxine-¹³C₆,¹⁵N in Pharmacokinetic Studies of Levothyroxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-Thyroxine-¹³C₆,¹⁵N, a stable isotope-labeled internal standard, in pharmacokinetic (PK) studies of levothyroxine. The use of such labeled compounds allows for the accurate differentiation and quantification of exogenously administered levothyroxine from the endogenous hormone, a critical aspect in bioequivalence and drug metabolism studies.
Introduction to L-Thyroxine-¹³C₆,¹⁵N
L-Thyroxine-¹³C₆,¹⁵N is a synthetic form of the thyroid hormone thyroxine (T4) where six carbon atoms (¹²C) are replaced with the stable isotope carbon-13 (¹³C) and the nitrogen atom (¹⁴N) is replaced with nitrogen-15 (¹⁵N). This isotopic labeling results in a molecule with a higher molecular weight than endogenous L-thyroxine, allowing it to be distinguished by mass spectrometry. This property is invaluable for pharmacokinetic studies as it enables the precise measurement of the administered drug without interference from the body's own thyroxine.[1][2]
Physicochemical Properties of L-Thyroxine-¹³C₆,¹⁵N:
| Property | Value |
| Molecular Formula | ¹³C₆C₉H₁₁I₄¹⁵NO₄ |
| Molecular Weight | 786.80 g/mol |
| CAS Number | 1431868-11-9 |
| Appearance | Solid |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Table 1: Physicochemical properties of L-Thyroxine-¹³C₆,¹⁵N.[1]
Pharmacokinetic Profile of Levothyroxine
Understanding the pharmacokinetics of levothyroxine is essential for designing robust clinical studies. Levothyroxine is characterized by slow absorption and a long elimination half-life.
Key Pharmacokinetic Parameters of Levothyroxine in Adults:
| Parameter | Euthyroid Volunteers | Hypothyroid Patients |
| Bioavailability (F) | 60-80% | May be slightly higher |
| Time to Maximum Concentration (Tmax) | ~2 hours | ~3 hours |
| Volume of Distribution (Vd) | 11.6 L | 14.7 L |
| Elimination Half-life (t½) | 6.2 days | 7.5 days |
| Clearance (CL) | 0.054 - 0.064 L/h | 0.0385 - 0.056 L/h |
Table 2: Summary of key pharmacokinetic parameters for levothyroxine in different patient populations.[3][4]
A study utilizing a tracer dose of ¹³C-labeled levothyroxine in adults with hypothyroidism reported the following pharmacokinetic parameters:
| Parameter | Median Value | Range |
| Oral Clearance (CL/F) | 0.712 L/h | - |
| Apparent Volume of Distribution (V/F) | 164.9 L | - |
| Time to Peak Concentration (Tmax) | 4 h | - |
| **Dose-Normalized Peak Concentration (Cmax) | 7.5 ng/L/µg | - |
| Half-life of Terminal Distribution (t½) | 172.2 h | - |
Table 3: Pharmacokinetic parameters of ¹³C-LT4 in a study with hypothyroid patients.[5]
Experimental Protocols
Clinical Pharmacokinetic Study Protocol
This protocol is a general guideline based on published studies and should be adapted for specific research needs and institutional review board (IRB) approval.
Objective: To determine the pharmacokinetic profile of a single oral dose of levothyroxine using L-Thyroxine-¹³C₆,¹⁵N as a tracer.
Study Population: Adult male and female volunteers diagnosed with hypothyroidism and on stable levothyroxine replacement therapy.
Exclusion Criteria:
-
Known gastrointestinal disorders that may affect drug absorption.
-
Use of medications known to interfere with levothyroxine absorption or metabolism.
-
Pregnancy or lactation.
Study Drug Administration:
-
Participants should fast overnight for at least 8 hours before drug administration.
-
A single oral dose of L-Thyroxine-¹³C₆,¹⁵N (e.g., 100 µg) is administered with a standardized volume of water.
-
Fasting should continue for at least 4 hours post-dose.
Blood Sampling:
-
Collect venous blood samples into appropriate tubes (e.g., EDTA-containing tubes) at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[5]
-
Process the blood samples by centrifugation to separate plasma, which should then be stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying L-Thyroxine-¹³C₆,¹⁵N and endogenous levothyroxine in plasma samples due to its high sensitivity and specificity.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., L-Thyroxine-¹³C₉,¹⁵N or a deuterated analog).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions:
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Methanol |
| Gradient | Optimized for separation of levothyroxine and internal standard |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Specific to L-Thyroxine, L-Thyroxine-¹³C₆,¹⁵N, and internal standard |
Table 4: General LC-MS/MS parameters for the analysis of levothyroxine and its stable isotope-labeled form.
Visualizations
Levothyroxine Metabolic Pathway
Levothyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), through a process of deiodination. The metabolism also involves conjugation with glucuronides and sulfates, which facilitates excretion.
Caption: Metabolic pathway of levothyroxine (T4).
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the key steps in conducting a pharmacokinetic study of levothyroxine using a stable isotope-labeled tracer.
Caption: Experimental workflow for a levothyroxine PK study.
References
- 1. L-Thyroxine-13C6,15N (L-Thyroxine-13C6) | Isotope-Labeled Compounds | 1431868-11-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Fate Tracing of Thyroxine with L-Thyroxine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4) is a principal hormone secreted by the thyroid gland, playing a critical role in regulating metabolism, growth, and development. Understanding its metabolic fate is crucial for thyroid disorder research and the development of therapeutic agents. The use of stable isotope-labeled L-Thyroxine, such as L-Thyroxine-¹³C₆,¹⁵N, offers a powerful tool for tracing the in vivo and in vitro biotransformation of T4 without the complications associated with radioisotopes.[1] This document provides detailed application notes and protocols for conducting metabolic fate studies of thyroxine using L-Thyroxine-¹³C₆,¹⁵N and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
L-Thyroxine-¹³C₆,¹⁵N serves as an invaluable tracer to differentiate exogenously administered thyroxine from endogenous pools. This allows for precise pharmacokinetic and metabolic studies. The stable isotope label does not alter the physicochemical properties of the molecule, ensuring that its metabolic pathways mirror those of the unlabeled endogenous hormone.
Key Metabolic Pathways of Thyroxine:
The primary metabolic pathways of thyroxine include:
-
Deiodination: The sequential removal of iodine atoms is the most significant metabolic pathway.
-
Outer Ring Deiodination (ORD): Catalyzed by type 1 (D1) and type 2 (D2) deiodinases, this pathway converts T4 to the more biologically active 3,5,3'-triiodothyronine (T3).
-
Inner Ring Deiodination (IRD): Catalyzed by type 3 (D3) deiodinase, this pathway converts T4 to the inactive reverse T3 (rT3).
-
-
Glucuronidation and Sulfation: These phase II conjugation reactions occur primarily in the liver and facilitate the biliary and urinary excretion of thyroxine and its metabolites.
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters and tissue distribution of thyroxine, derived from studies using isotopically labeled T4.
Table 1: Pharmacokinetic Parameters of ¹³C-labeled L-Thyroxine in Human Plasma
| Parameter | Median Value | Range | Unit |
| Dose Administered | 100 | 70 - 300 | µg |
| Oral Clearance (CL/F) | 0.712 | 0.244 - 2.91 | L/h |
| Apparent Volume of Distribution (V/F) | 164.9 | - | L |
| Time to Peak Concentration (Tₘₐₓ) | 4 | - | h |
| Dose-Normalized Peak Concentration (Cₘₐₓ) | 7.5 | - | ng/L/µg |
| Dose-Normalized AUC (0-120h) | 0.931 | - | ng·h/mL/µg |
| Half-life (t₁/₂) | 172.2 | - | h |
Data adapted from a study in adult humans treated for hypothyroidism.[2][3][4][5]
Table 2: Representative Tissue Distribution of Thyroxine in Rats
| Tissue | T4 Concentration (pmol/g) | T3 Concentration (pmol/g) | T3/T4 Ratio (%) |
| Liver | ~125 | ~20 | ~16 |
| Kidney | ~100 | ~20 | ~20 |
| Brain | ~3 | ~2.25 | ~75 |
| Heart | - | - | - |
| Adipose Tissue | - | ~0.2 | - |
Data represents baseline concentrations in euthyroid rats and is indicative of relative distribution.[6] The distribution of exogenously administered labeled thyroxine is expected to follow a similar pattern, with highest concentrations in the liver and kidneys.[3][6]
Experimental Protocols
I. In Vivo Metabolic Fate Study in a Rat Model
This protocol outlines a typical in vivo study to trace the metabolic fate of L-Thyroxine-¹³C₆,¹⁵N in rats.
Materials:
-
L-Thyroxine-¹³C₆,¹⁵N
-
Vehicle for administration (e.g., 0.9% saline with 0.1% BSA)
-
Sprague-Dawley rats (male, 250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Cryovials for sample storage
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Dosing: Prepare a dosing solution of L-Thyroxine-¹³C₆,¹⁵N in the chosen vehicle. Administer a single dose (e.g., 20 µg/kg) via intravenous (tail vein) or oral gavage.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-dose, collect blood samples via cardiac puncture under anesthesia.
-
Tissue Harvesting: Immediately following blood collection, perfuse the animals with cold saline to remove blood from the tissues.[7]
-
Dissect and collect tissues of interest (e.g., liver, kidneys, brain, heart, and adipose tissue).
-
Sample Processing:
-
For blood, centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
For tissues, rinse with cold PBS, weigh, and immediately freeze in liquid nitrogen.[8]
-
-
Storage: Store all plasma and tissue samples at -80°C until analysis.
II. Sample Preparation for LC-MS/MS Analysis
A. Plasma Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₉,¹⁵N-T3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
B. Tissue Sample Preparation (Homogenization and Extraction):
-
Weigh the frozen tissue sample (~100 mg).
-
Add 900 µL of lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) and homogenize using a bead beater or Potter-Elvehjem homogenizer on ice.[10]
-
Centrifuge the homogenate at 13,000 x g for 2 minutes.[10]
-
Collect the supernatant for analysis.
-
Proceed with protein precipitation as described for plasma samples, using an aliquot of the tissue homogenate supernatant.
III. LC-MS/MS Analysis of L-Thyroxine-¹³C₆,¹⁵N and its Metabolites
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Key Mass Transitions (m/z):
| Compound | Precursor Ion [M+H]⁺ | Product Ion |
| L-Thyroxine (T4) | 777.6 | 731.7 |
| L-Thyroxine-¹³C₆,¹⁵N | 784.6 | 738.7 |
| 3,5,3'-Triiodothyronine (T3) | 651.7 | 605.8 |
| ¹³C₆,¹⁵N-T3 | 658.7 | 612.8 |
| reverse T3 (rT3) | 651.7 | 605.8 |
| ¹³C₆,¹⁵N-rT3 | 658.7 | 612.8 |
| Levothyroxine D3 (Internal Standard) | 780.6 | 734.7 |
| Liothyronine ¹⁵N,¹³C₉ (Internal Standard) | 661.6 | 614.6 |
Note: Specific mass transitions should be optimized for the instrument used. The example transitions for labeled compounds are predicted based on the stable isotope incorporation. The provided internal standard transitions are from literature.[11]
Visualizations
References
- 1. Influence of thyroidectomy on thyroxine metabolism and turnover rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Concentrations of thyroxine and 3,5,3'-triiodothyronine at 34 different sites in euthyroid rats as determined by an isotopic equilibrium technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nextadvance.com [nextadvance.com]
- 5. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. elkbiotech.com [elkbiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rbm.iqvia.com [rbm.iqvia.com]
- 11. japsonline.com [japsonline.com]
Application Notes and Protocols for Quantifying T4 and T3 in Tissue Samples Using L-Thyroxine-¹³C₆,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of thyroxine (T4) and 3,5,3'-triiodothyronine (T3) in tissue is crucial for understanding thyroid hormone metabolism, distribution, and action at the cellular level. This is of particular importance in endocrinology, toxicology, and drug development, where tissue-specific effects of compounds on thyroid hormone homeostasis are investigated. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is the gold standard for the selective and sensitive quantification of T4 and T3. The use of a stable isotope-labeled internal standard, such as L-Thyroxine-¹³C₆,¹⁵N, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
This document provides detailed protocols for the quantification of T4 and T3 in tissue samples using L-Thyroxine-¹³C₆,¹⁵N as an internal standard. It includes procedures for tissue homogenization, extraction, and LC-MS/MS analysis, along with a summary of reported quantitative data and method validation parameters.
Experimental Protocols
Tissue Sample Homogenization (Bead Beating Method)
This protocol is suitable for the homogenization of various soft and fibrous tissues.
Materials:
-
Tissue sample (10-50 mg)
-
2 mL polypropylene screw-cap tubes
-
Stainless steel beads (e.g., one 5/32" or 3/8" grinding ball per tube)
-
Homogenization buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Bead beater homogenizer
-
Microcentrifuge
Procedure:
-
Weigh the frozen tissue sample (10-50 mg) and place it into a pre-chilled 2 mL screw-cap tube containing stainless steel beads.
-
Add 200-600 µL of ice-cold homogenization buffer to the tube. The total volume of tissue, beads, and buffer should not exceed half the tube's volume to allow for efficient homogenization.
-
Securely cap the tubes and place them in the bead beater homogenizer.
-
Homogenize the tissue at a high-speed setting for 2-5 minutes. For heat-sensitive samples, process in shorter bursts (e.g., 30-60 seconds) with cooling on ice in between.
-
After homogenization, visually inspect the sample to ensure complete disruption of the tissue. The homogenate should have a uniform consistency.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cellular debris.
-
Carefully collect the supernatant (homogenate) for the extraction procedure.
Extraction of T4 and T3 from Tissue Homogenate
This protocol describes a protein precipitation and liquid-liquid extraction method.
Materials:
-
Tissue homogenate
-
L-Thyroxine-¹³C₆,¹⁵N internal standard solution (in methanol)
-
Acetonitrile (ACN)
-
Ethyl Acetate
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the tissue homogenate supernatant.
-
Add a known amount of L-Thyroxine-¹³C₆,¹⁵N internal standard solution (e.g., 20 µL of a 200 ng/mL solution).
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add 1.2 mL of ethyl acetate to the supernatant for liquid-liquid extraction.
-
Vortex for 1 minute and then centrifuge for 10 minutes at 13,000 rpm.
-
Carefully transfer the upper organic layer to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of a suitable solvent, such as a 3:1 mixture of water and methanol, for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 50°C |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might run for 6 minutes. |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (Positive mode often shows better sensitivity[1]) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 275 - 300°C |
| Vaporizer Temperature | 300°C |
| Sheath Gas Flow | 42 (arbitrary units) |
| Auxiliary Gas Flow | 15 (arbitrary units) |
| Spray Voltage | ~3925 V (Positive Ion) / ~3750 V (Negative Ion) |
| Collision Gas | Argon |
| CID Gas Pressure | 2 mTorr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| T4 | 777.7 | 731.7 |
| T3 | 651.8 | 605.9 |
| L-Thyroxine-¹³C₆,¹⁵N | 784.7 | 738.7 |
Quantitative Data Summary
The following tables summarize quantitative data and validation parameters for the analysis of T4 and T3 in tissue samples from various studies.
Table 1: T4 and T3 Concentrations in Various Animal Tissues
| Tissue | Animal Model | T4 Concentration (ng/g or pmol/g) | T3 Concentration (ng/g or pmol/g) | Citation |
| Liver | Rat | 22.49 ± 2.19 ng/g | 8.53 ± 1.08 ng/g | [2] |
| Kidney | Rat | 14.89 ± 1.56 ng/g | 9.52 ± 0.69 ng/g | [2] |
| Skeletal Muscle | Rat | 8.33 ± 1.73 ng/g | 4.90 ± 0.76 ng/g | [2] |
| Heart (Left Ventricle) | Human | 5.94 ± 0.63 pmol/g | 1.51 ± 0.16 pmol/g |
Table 2: LC-MS/MS Method Validation Parameters for T4 and T3 in Tissue
| Parameter | T4 | T3 | Citation |
| Linearity (r²) | >0.996 | >0.996 | [1] |
| Limit of Quantification (LOQ) | 0.08 - 0.6 pg/mg | 0.08 - 0.6 pg/mg | [3] |
| Intra-day Precision (%CV) | 4.2 - 14.02% | 4.2 - 14.02% | [3] |
| Inter-day Precision (%CV) | 0.4 - 17.9% | 0.4 - 17.9% | [3] |
| Accuracy (%) | 84.9 - 114.8% | 84.9 - 114.8% | [3] |
Visualizations
Caption: Workflow for T4 and T3 analysis in tissue.
Caption: Simplified thyroid hormone signaling pathway.
References
Application Notes and Protocols for L-Thyroxine-¹³C₆,¹⁵N in Pediatric Thyroid Function Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones are critical for the neurodevelopment and physical growth of children. Accurate measurement of thyroxine (T4), the primary hormone secreted by the thyroid gland, is essential for the diagnosis and management of pediatric thyroid disorders. Traditional immunoassays for T4 can suffer from a lack of specificity, leading to potentially inaccurate results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior accuracy and specificity for the quantification of thyroid hormones.[1][2] The use of a stable isotope-labeled internal standard, such as L-Thyroxine-¹³C₆,¹⁵N, is crucial in LC-MS/MS-based methods to ensure the highest level of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard for the quantification of total and free T4 in pediatric serum or plasma samples by LC-MS/MS.
Signaling Pathways and Experimental Workflows
Thyroid Hormone Synthesis and Regulation
The production of thyroid hormones is a complex process regulated by the hypothalamic-pituitary-thyroid (HPT) axis. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary gland to release thyroid-stimulating hormone (TSH). TSH then acts on the thyroid gland to promote the synthesis and release of T4 and, to a lesser extent, triiodothyronine (T3). T4 is the main hormone produced by the thyroid gland and is converted to the more active form, T3, in peripheral tissues.
Caption: Hypothalamic-Pituitary-Thyroid (HPT) Axis Regulation.
Experimental Workflow for T4 Quantification
The general workflow for the quantification of T4 in pediatric samples using L-Thyroxine-¹³C₆,¹⁵N and LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for T4 quantification by LC-MS/MS.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of T4 using LC-MS/MS with a stable isotope-labeled internal standard. While the data presented is derived from methods using deuterium-labeled T4, similar performance is expected with L-Thyroxine-¹³C₆,¹⁵N.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Sample Volume | 100 - 200 µL | [3][4] |
| Internal Standard | L-Thyroxine-¹³C₆,¹⁵N | N/A |
| Internal Standard Conc. | ~50 ng/mL | [4] |
| LC Column | C18 (e.g., 3.3 cm x 3.0 mm, 3.0 µm) | [4] |
| Mobile Phase A | 0.1% Acetic Acid in Water | [5] |
| Mobile Phase B | Methanol | [5] |
| Flow Rate | 0.5 - 0.8 mL/min | [4][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [2][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [4] |
Table 2: Mass Spectrometry Transitions (Anticipated for L-Thyroxine-¹³C₆,¹⁵N)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Thyroxine (T4) | 777.8 | 731.8 |
| L-Thyroxine-¹³C₆,¹⁵N | 784.8 | 738.8 |
Note: The m/z values for L-Thyroxine-¹³C₆,¹⁵N are calculated based on the addition of 6 ¹³C atoms and 1 ¹⁵N atom to the molecular formula of T4. These values should be empirically confirmed.
Table 3: Method Validation Parameters (Based on Deuterated Internal Standard)
| Parameter | Value | Reference |
| Linearity (T4) | 12.5 - 200 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/dL (Free T4) | [6] |
| Inter-assay Precision (%CV) | < 10% | [3] |
| Accuracy | 88 - 103% | [7] |
Table 4: Pediatric Reference Intervals for Free T4 by LC-MS/MS
| Age Group | Free T4 Range (ng/dL) | Reference |
| 1 - 12 months | 1.3 - 2.8 | [1] |
| 1 - 18 years | 1.3 - 2.4 | [1] |
Note: These reference intervals were established using LC-MS/MS with a deuterium-labeled internal standard.[1]
Experimental Protocols
Protocol 1: Quantification of Total T4 in Pediatric Serum
1. Materials and Reagents
-
L-Thyroxine-¹³C₆,¹⁵N
-
Thyroxine (T4) standard
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Ammonium hydroxide
-
Acetic acid
-
Thyroid-depleted serum (for calibrators and quality controls)
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions
-
T4 and L-Thyroxine-¹³C₆,¹⁵N Stock Solutions (1 mg/mL): Dissolve the compounds in a solution of 40% ammonium hydroxide (v/v) in methanol.[4]
-
Working Internal Standard Solution (50 ng/mL): Dilute the L-Thyroxine-¹³C₆,¹⁵N stock solution in methanol.[4]
-
Calibration Standards and Quality Controls: Prepare a series of T4 standards (e.g., 12.5 to 200 ng/mL) by spiking appropriate amounts of the T4 stock solution into thyroid-depleted serum.[4] Prepare at least three levels of quality control samples (low, medium, high) in the same manner.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of pediatric serum, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.[4]
-
Add 150 µL of the working internal standard solution (50 ng/mL L-Thyroxine-¹³C₆,¹⁵N in methanol).[4]
-
Vortex for 30 seconds to mix.
-
Incubate at room temperature for 10 minutes to allow for complete protein precipitation.[4]
-
Centrifuge at 15,000 rpm for 10 minutes.[4]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: Use a C18 column (e.g., Supelco LC-18-DB, 3.3 cm x 3.0 mm, 3.0 µm).[4]
-
Mobile Phase: Use a gradient of 0.1% acetic acid in water (A) and methanol (B).
-
Injection Volume: 100 µL.[4]
-
MS/MS System: Operate in positive ESI mode with MRM.
-
MRM Transitions: Monitor the transitions specified in Table 2.
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Quantify the T4 concentration in the samples using the calibration curve.
Protocol 2: Quantification of Free T4 in Pediatric Serum
This protocol requires an additional step to separate the free T4 from the protein-bound T4. Ultrafiltration is a common method for this purpose.
1. Additional Materials
-
Ultrafiltration devices (e.g., Centrifree YM-30, 30,000 MW cut-off).[8]
-
Temperature-controlled centrifuge.
2. Sample Preparation (Ultrafiltration)
-
Thaw pediatric serum samples at room temperature.
-
Pipette 600 µL of serum into an ultrafiltration device.[8]
-
Centrifuge at 2900 rpm at 25°C for 1 hour.[8]
-
Collect the ultrafiltrate (typically around 360 µL).[8]
-
To 360 µL of the ultrafiltrate, add 180 µL of the working internal standard solution (a lower concentration, e.g., 0.05 ng/mL, is required for free T4 analysis).[8]
-
Vortex to mix and transfer to an autosampler vial.
3. LC-MS/MS Analysis
-
Proceed with the LC-MS/MS analysis as described in Protocol 1, adjusting the calibration curve range to be appropriate for the lower concentrations of free T4 (e.g., 0.5 - 5.0 ng/dL).[6]
Conclusion
The use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of T4 in pediatric samples. This methodology overcomes the limitations of traditional immunoassays, offering improved specificity and accuracy, which is paramount in a pediatric setting where precise measurements are crucial for clinical decision-making. The protocols outlined in this document provide a framework for the implementation of this advanced analytical technique in research and clinical laboratories.
References
- 1. Pediatric reference intervals for free thyroxine and free triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Method Development for Endogenous Thyroxine (T4) Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), the primary hormone secreted by the thyroid gland, is a crucial regulator of metabolism, growth, and development.[1][2] Accurate measurement of endogenous T4 levels in biological matrices is essential for diagnosing thyroid disorders, monitoring therapeutic efficacy, and in preclinical and clinical drug development.[3] This document provides detailed application notes and experimental protocols for the two predominant methods for endogenous T4 measurement: Immunoassays (specifically ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principles of T4 Measurement
The two main approaches for quantifying endogenous T4 are immunoassays and LC-MS/MS. Immunoassays are widely used for their convenience and high-throughput capabilities, while LC-MS/MS is considered the gold standard for its high specificity and accuracy.[4][5]
Immunoassays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) for T4 are typically competitive assays.[6][7] In this format, T4 in the sample competes with a known amount of enzyme-labeled T4 for binding to a limited number of anti-T4 antibodies coated on a microplate.[6][7] The amount of bound enzyme-labeled T4 is inversely proportional to the concentration of T4 in the sample.[7] The signal is generated by adding a substrate that reacts with the enzyme to produce a measurable color change.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[10][11] This method allows for the direct detection and quantification of T4, often along with other thyroid hormones, with minimal interference from other molecules in the sample matrix.[10][12] LC-MS/MS is particularly valuable for its accuracy and is often used as a reference method.[5]
Data Presentation: Comparison of T4 Measurement Methods
| Parameter | Immunoassay (ELISA) | LC-MS/MS |
| Principle | Competitive binding, indirect detection | Direct detection based on mass-to-charge ratio |
| Specificity | Can be prone to interferences from structurally similar molecules and autoantibodies[4][13] | High, considered the "gold standard"[4] |
| Sensitivity (Lower Limit of Quantification) | Typically in the range of 0.7 µg/dL (9 nmol/L)[14] | Can reach pg/mL levels (e.g., 0.97 pmol/L for free T4)[4][12] |
| Throughput | High, suitable for screening large numbers of samples | Lower, more time-consuming per sample |
| Sample Volume | Typically low (10-25 µL of serum/plasma)[8][9] | Can vary, but often requires a larger volume for extensive sample preparation |
| Cost | Generally lower cost per sample | Higher initial instrument cost and cost per sample |
| Precision (%CV) | Within-run precision typically <10%[14] | Excellent reproducibility with %CV often <10%[12] |
| Method Development | Relatively straightforward with commercial kits | More complex, requires expertise in instrumentation and method optimization |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Thyroxine (T4) Signaling Pathway.
Caption: Experimental Workflow for T4 Measurement.
Experimental Protocols
1. Sample Collection and Preparation (General)
-
Specimen Type: Serum or plasma are the preferred specimens.[15]
-
Collection: Collect whole blood using standard phlebotomy techniques. For serum, use a serum separator tube (SST) and allow the blood to clot for 30 minutes before centrifugation. For plasma, collect blood in tubes containing anticoagulants such as EDTA or heparin.[16]
-
Processing: Centrifuge the blood collection tubes at 1000-2000 x g for 10-15 minutes. Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells.[16]
-
Storage: Samples can be stored at 2-8°C for up to 48 hours.[15] For long-term storage, aliquot the samples and store them at -20°C or -80°C.[15][17] Avoid repeated freeze-thaw cycles.[18]
2. Immunoassay (ELISA) Protocol
This protocol is a general guideline based on commercially available competitive ELISA kits.[8][9][18] Refer to the specific kit insert for detailed instructions.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated stock solution with deionized water as instructed in the kit manual.[18]
-
Prepare the T4 standards by serial dilution of the provided stock standard.
-
-
Assay Procedure:
-
Add 25 µL of standards, controls, and samples into the appropriate wells of the anti-T4 antibody-coated microplate.[9]
-
Add 100 µL of the T4-enzyme conjugate to each well.[9]
-
Incubate the plate for 60 minutes at room temperature, often with gentle shaking.[9]
-
Wash the plate 3-5 times with the prepared wash buffer to remove unbound reagents.[9]
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature, protected from light.[8][9]
-
Stop the enzymatic reaction by adding 50-100 µL of stop solution to each well.[8][9]
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the T4 concentration in the samples by interpolating their absorbance values from the standard curve.
-
3. LC-MS/MS Protocol
This protocol provides a general overview of an LC-MS/MS method for T4 analysis.[10][12] Method development and validation are critical for accurate results.
-
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of serum or plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., ¹³C₆-T4). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (T4) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for T4 and the internal standard.
-
-
-
Data Analysis:
-
Quantify the T4 concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Conclusion
The choice between immunoassay and LC-MS/MS for endogenous T4 measurement depends on the specific requirements of the study. Immunoassays are well-suited for high-throughput screening and routine clinical diagnostics. LC-MS/MS, with its superior specificity and accuracy, is the preferred method for clinical research, reference measurements, and when immunoassay results are ambiguous.[5][19] Proper method development, validation, and adherence to detailed protocols are essential for obtaining reliable and reproducible results.
References
- 1. JCI - Mechanisms of thyroid hormone action [jci.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Thyroid Function Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Analysis of free, unbound thyroid hormones by liquid chromatography-tandem mass spectrometry: A mini-review of the medical rationale and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novamedline.com [novamedline.com]
- 7. fybreeds.com [fybreeds.com]
- 8. arborassays.com [arborassays.com]
- 9. abcam.com [abcam.com]
- 10. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. wwwn.cdc.gov [wwwn.cdc.gov]
- 16. zellx.de [zellx.de]
- 17. mpbio.com [mpbio.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Thyroxine-13C6,15N Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal intensity of L-Thyroxine-13C6,15N during mass spectrometric analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected ionization behavior of this compound in electrospray ionization (ESI) mass spectrometry?
A1: L-Thyroxine and its stable isotope-labeled internal standards (SIL-IS), such as this compound, generally exhibit the best ionization efficiency in positive electrospray ionization (ESI+) mode.[1][2] The most common adduct observed is the protonated molecule, [M+H]+. While negative ionization mode is possible, positive mode typically yields a 5- to 10-fold greater signal response.[1][2]
Q2: What are the typical MRM transitions for this compound?
A2: For L-Thyroxine, the precursor ion ([M+H]+) is approximately m/z 778. Common product ions are formed through the loss of the lactic acid side chain or iodine atoms. For this compound, the precursor ion will be shifted by the mass of the isotopes. It is crucial to optimize the collision energy for each transition to achieve the highest signal intensity.
Q3: Can derivatization improve the signal intensity of this compound?
A3: Yes, derivatization can enhance the ionization efficiency and, consequently, the signal intensity of thyroid hormones. A common method is butylation, which involves heating the dried extract with butanol in 3M HCl.[1] This can be particularly useful if you are struggling with low signal intensity even after optimizing other parameters.
Q4: What are common sources of contamination that can suppress the signal of this compound?
A4: Contamination is a frequent cause of poor signal intensity in LC-MS systems.[3] Common sources include residues from previous samples, impurities in the mobile phase, matrix effects from the sample itself, and column bleed.[3] Regular cleaning of the ion source and ensuring the use of high-purity solvents and additives are crucial preventative measures.[3][4]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
A sudden or persistent low signal for your internal standard can compromise the accuracy of your quantitative analysis. Follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
A systematic approach is key to identifying the root cause of low signal intensity.[4] The first step is to determine if the problem lies with the mass spectrometer or the liquid chromatography system.
Experimental Protocol: Direct Infusion Analysis
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) at a concentration known to give a strong signal.
-
Bypass the LC System: Disconnect the LC column from the mass spectrometer's ion source.
-
Direct Infusion: Using a syringe pump, directly infuse the standard solution into the ion source at a low, stable flow rate (e.g., 5-10 µL/min).
-
Analyze the Signal:
-
Strong, Stable Signal: If you observe the expected signal intensity, the mass spectrometer is functioning correctly, and the issue likely resides in the LC system or the sample preparation process.
-
Low or No Signal: If the signal is still poor, the problem is with the mass spectrometer itself.
-
If the direct infusion test indicates a problem with the MS, consider the following:
-
Ion Source Contamination: The ion source is prone to contamination from non-volatile salts and other matrix components, leading to a decline in signal intensity.[4]
-
Solution: Perform a thorough cleaning of the ion source components, including the spray shield, capillary, and sample cone, following the manufacturer's instructions.[4]
-
-
Incorrect ESI Parameters: Suboptimal ESI source parameters can significantly reduce ionization efficiency.
-
Solution: Optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow, and temperature.[5]
-
-
Instrument Calibration: An out-of-calibration instrument will not perform optimally.
-
Solution: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[3]
-
If the MS is functioning correctly, investigate the LC system and analytical method.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact the ionization of L-Thyroxine.
Table 1: Effect of Mobile Phase Additives on Signal Intensity
| Mobile Phase Additive | Concentration | Expected Impact on L-Thyroxine Signal |
| Formic Acid | 0.1% (v/v) | Good protonation, enhances signal in positive ESI.[6] |
| Acetic Acid | 0.1% (v/v) | Can be used as an alternative to formic acid. |
| Ammonium Formate | 5-10 mM | May be used, but formic acid is more common for thyroxine. |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Strong ion-pairing agent, often leads to signal suppression.[7] |
-
Chromatographic Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can lower the signal-to-noise ratio.[4]
-
Solution: Evaluate the condition of your analytical column. If it is old or has been used with complex matrices, consider replacing it. Ensure compatibility between your sample diluent and the initial mobile phase to prevent peak distortion.
-
Issue 2: Signal Suppression Due to Matrix Effects
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[4]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Samples:
-
Set A: A neat solution of this compound in a clean solvent.
-
Set B: A blank matrix sample that has been subjected to your entire sample preparation workflow.
-
Set C: A blank matrix sample that has been through the sample preparation process, to which this compound is added after the final extraction step (post-extraction spike).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value significantly less than 100% indicates ion suppression.
-
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.
Table 2: Comparison of Sample Preparation Techniques for Thyroxine Analysis
| Sample Preparation Method | General Procedure | Pros | Cons |
| Protein Precipitation (PPT) | Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet proteins.[2] | Simple, fast, and inexpensive. | May not effectively remove all matrix components, leading to higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | Extract the analyte from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate).[1] | Can provide a cleaner extract than PPT. | More labor-intensive and requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Pass the sample through a sorbent that retains the analyte, wash away interferences, and then elute the analyte with a strong solvent.[8] | Provides the cleanest extracts, significantly reducing matrix effects.[8] | Can be more expensive and requires method development to optimize. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Serum Samples
-
Sample Pre-treatment: To 200 µL of serum, add 600 µL of acetonitrile containing this compound. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute L-Thyroxine with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Chromatographic Separation: If sample cleanup is insufficient, adjust your chromatographic method to separate the this compound peak from the interfering matrix components. This may involve using a different stationary phase or modifying the gradient elution profile.
Caption: Workflow for sample preparation and SPE cleanup.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of a method to detect levothyroxine and related compounds in serum and urine by liquid chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of sample preparation strategies for target analysis of total thyroid hormones levels in serum by liquid chromatography-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix effects in L-Thyroxine analysis using stable isotopes
Welcome to the technical support center for L-Thyroxine analysis using stable isotope dilution LC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of L-Thyroxine LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, L-Thyroxine.[1] These can include salts, proteins, lipids, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of L-Thyroxine in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[1][2] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Ion suppression is the more commonly observed phenomenon.[1]
Q2: What are the primary causes of matrix effects in biological samples like plasma or serum when analyzing L-Thyroxine?
A2: The primary culprits behind matrix effects in biological samples are endogenous components that co-elute with L-Thyroxine.[1] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[1] Other substances, such as salts and proteins, can also interfere with the ionization process.[1][3] The complexity of these biological matrices makes them prone to causing significant matrix effects.
Q3: How can I detect the presence of matrix effects in my L-Thyroxine analysis?
A3: A common method to identify and quantify matrix effects is to perform a post-extraction spike experiment. This involves comparing the peak area of L-Thyroxine in a neat solution to the peak area of L-Thyroxine spiked into an extracted blank matrix sample.[4] Another widely used technique is the post-column infusion experiment.[3] In this method, a constant flow of an L-Thyroxine solution is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix extract is then injected. Any dip or rise in the constant L-Thyroxine signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[1][5]
Q4: How does a stable isotope-labeled internal standard (SIL-IS) help in L-Thyroxine analysis?
A4: A stable isotope-labeled internal standard, such as L-Thyroxine-¹³C₆, is the most recognized technique to correct for matrix effects.[6][7] Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]
Q5: What is the most effective general strategy to minimize matrix effects?
A5: While several strategies exist, improving the sample preparation procedure is generally considered the most effective way to mitigate ion suppression.[1][8] The primary goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system.[9] The use of a stable isotope-labeled internal standard is also a crucial strategy to compensate for any remaining matrix effects.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of L-Thyroxine quantification | Variable matrix effects between samples. | Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][9] Ensure the use of a suitable stable isotope-labeled internal standard (e.g., L-Thyroxine-¹³C₆) to compensate for variability.[1] |
| Low L-Thyroxine signal intensity (Ion Suppression) | Co-elution of interfering compounds, particularly phospholipids from plasma/serum.[1] | 1. Optimize Sample Preparation: Employ phospholipid removal strategies like specific SPE cartridges (e.g., mixed-mode cation exchange).[1][6] 2. Modify Chromatography: Adjust the gradient, mobile phase composition, or switch to a different column chemistry to achieve better separation of L-Thyroxine from the suppression zone.[4] 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[10] |
| Inaccurate quantification in different sample lots | Inconsistent matrix composition between different batches of biological samples. | Develop a matrix-matched calibration curve using a representative blank matrix for each new lot of samples. This helps to normalize for variations in the matrix. |
| Peak shape issues (fronting, tailing, or splitting) | Co-elution of matrix components interfering with the chromatography. Interaction of the analyte with active sites in the LC system. | 1. Improve Sample Cleanup: Use a more selective sample preparation method to remove interfering components. 2. Optimize Chromatography: Adjust mobile phase pH or try a different column type. Consider using metal-free columns if analyte chelation is suspected. |
| Gradual decrease in signal intensity over a run | Buildup of matrix components in the ion source or on the LC column. | 1. Implement a column wash step between injections to clean the column. 2. Clean the ion source of the mass spectrometer regularly. 3. Use a guard column to protect the analytical column from strongly retained matrix components. |
Data on Sample Preparation Effectiveness
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for thyroid hormone analysis, based on published data.
| Sample Preparation Method | Matrix | Analyte(s) | Matrix Effect / Ion Suppression (%) | Recovery (%) |
| Deproteinization + Mixed-Mode SPE | Human Serum | Thyroid Hormones | -11 to -24 | Not Specified |
| Salting-out assisted LLE | Urine & Thyroid Gland | Thyreostats | Not explicitly quantified, but the method was validated with good performance. | 96 to 104 |
| SPE-LLE combination | Cow Plasma | Thyroid Hormone-disruptors | Efficiently removed endogenous THs. | 85.2 to 107 |
| Isotope Dilution-MALDI-TOF MS with SPE | Serum | T4 | Not explicitly quantified, but a good correlation with RIA was found. | 82.8 ± 2.8 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for L-Thyroxine from Serum
This protocol is a general guideline based on mixed-mode SPE principles, which have been shown to be effective for thyroid hormones.[1][11]
-
Sample Pre-treatment: To 200 µL of serum, add 600 µL of a precipitation solvent (e.g., acetonitrile containing the stable isotope-labeled internal standard for L-Thyroxine). Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of a stronger organic solvent (e.g., methanol) to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute L-Thyroxine from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for L-Thyroxine from Serum
-
Sample Pre-treatment: To 200 µL of serum, add the stable isotope-labeled internal standard. Add 50 µL of 1M HCl to acidify the sample.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and chloroform). Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Back-Extraction (Optional Cleanup Step): To the collected organic phase, add 500 µL of a basic aqueous solution (e.g., 0.1M ammonium hydroxide). Vortex and centrifuge as before. Discard the aqueous layer to remove polar impurities.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: A step-by-step workflow for the SPE protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of sample preparation strategies for target analysis of total thyroid hormones levels in serum by liquid chromatography-quadrupole time-of-flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. providiongroup.com [providiongroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Overcoming poor recovery of L-Thyroxine-13C6,15N in extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of L-Thyroxine, with a particular focus on the recovery of its stable isotope-labeled internal standard, L-Thyroxine-¹³C₆,¹⁵N.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of the internal standard, L-Thyroxine-¹³C₆,¹⁵N, critical for accurate quantification?
A stable isotope-labeled internal standard (SIL-IS) like L-Thyroxine-¹³C₆,¹⁵N is chemically identical to the analyte of interest (L-Thyroxine) and is expected to behave similarly during sample preparation, extraction, and analysis. Therefore, monitoring the recovery of the IS is crucial as it helps to compensate for any analyte loss during the extraction process and corrects for matrix effects that can cause ion suppression or enhancement in the mass spectrometer. Consistent and adequate recovery of the IS is essential for accurate and precise quantification of the target analyte.
Q2: What are the primary factors that can lead to poor recovery of L-Thyroxine-¹³C₆,¹⁵N during extraction?
Several factors can contribute to the low recovery of L-Thyroxine-¹³C₆,¹⁵N, including:
-
Suboptimal pH: L-Thyroxine is an amphoteric molecule, and its solubility and binding to extraction media are highly dependent on the pH of the sample and solvents.
-
Inappropriate Extraction Solvent/Sorbent: The choice of solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) is critical for efficient extraction.
-
Presence of High Protein Binding: L-Thyroxine is extensively bound to proteins in biological samples. Inefficient protein precipitation can lead to poor extraction efficiency.
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process or co-elute with the analyte, affecting its recovery and detection.
-
Analyte Degradation: L-Thyroxine can be sensitive to light, temperature, and extreme pH conditions, which may lead to degradation during sample processing and storage.
Q3: What is a good starting point for the pH of the sample solution to improve recovery?
For optimal extraction of L-Thyroxine, the pH of the sample should be adjusted to be acidic. A pH around 2-4 is generally recommended to neutralize the carboxyl group and enhance its retention on reversed-phase SPE sorbents or its extraction into organic solvents during LLE. One study suggests that L-Thyroxine is stable in acidic medium. Another study showed that increasing the pH to 8 improved the stability of levothyroxine in suspension, while stability was reduced at a lower pH.[1] Therefore, the optimal pH should be empirically determined for your specific matrix and extraction method.
Troubleshooting Guides
Issue 1: Low Recovery of L-Thyroxine-¹³C₆,¹⁵N in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate SPE Sorbent | Test different sorbent chemistries (e.g., reversed-phase C18, mixed-mode cation exchange). | L-Thyroxine has both hydrophobic and ionizable groups, making mixed-mode sorbents particularly effective.[2] |
| Suboptimal Sample pH | Acidify the sample to a pH of approximately 2-4 before loading onto the SPE cartridge. | Acidification ensures that the carboxyl group is protonated, increasing its retention on reversed-phase sorbents. |
| Inefficient Elution | Optimize the elution solvent. A common and effective elution solvent is a mixture of methanol with a small percentage of ammonium hydroxide (e.g., 2-5%).[3] | The basic modifier in the elution solvent will deprotonate the phenolic hydroxyl group of L-Thyroxine, facilitating its elution from the sorbent. |
| Sample Overload | Ensure that the amount of sample loaded does not exceed the capacity of the SPE cartridge. | Overloading the cartridge can lead to breakthrough of the analyte and internal standard during the loading and washing steps. |
| Column Drying | For aqueous-based SPE, do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps. | Drying of the sorbent can lead to poor interaction between the analyte and the stationary phase, resulting in low recovery. |
Issue 2: Poor Recovery of L-Thyroxine-¹³C₆,¹⁵N in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Extraction Solvent | Test different organic solvents or solvent mixtures (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and isopropanol). | The polarity of the extraction solvent should be optimized to efficiently partition L-Thyroxine from the aqueous sample matrix. |
| Suboptimal pH of Aqueous Phase | Adjust the pH of the sample to be acidic (pH 2-4) before extraction. | Acidification of the sample suppresses the ionization of the carboxylic acid group, making L-Thyroxine more soluble in the organic extraction solvent. |
| Insufficient Mixing/Emulsion Formation | Vortex the sample and extraction solvent vigorously for an adequate amount of time. If an emulsion forms, try centrifugation at a higher speed or for a longer duration. | Thorough mixing is required to ensure efficient partitioning of the analyte into the organic phase. |
| Incomplete Phase Separation | After centrifugation, ensure complete separation of the aqueous and organic layers before aspirating the organic phase. | Contamination of the organic phase with the aqueous layer can lead to lower recovery and introduction of interfering substances. |
Data Presentation
Table 1: Comparison of L-Thyroxine Recovery with Different SPE Sorbents
| SPE Sorbent Type | Sample Matrix | pH | Elution Solvent | Average Recovery (%) | Reference |
| Mixed-Mode Cation Exchange | Serum | 6.0 | 5% NH₄OH in Methanol | >95 | [2] |
| Reversed-Phase C18 | Serum | Acidic | Methanol with 2% NH₄OH | 87-100 | [3] |
| Strata-X (Polymeric Reversed-Phase) | Human Serum | Acidic | Methanol | 81.05 (stripped serum), 99.17 (un-stripped serum) | [4] |
Table 2: Effect of pH on L-Thyroxine Stability in Suspension
| pH | Storage Condition | Stability after 4 weeks | Reference |
| Unmodified (acidic) | 4°C and 22°C | <90% | [1] |
| 8 (with sodium citrate) | 4°C and 22°C | >90% | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge
This protocol is a general guideline for the extraction of L-Thyroxine from serum.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol.[2]
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 6).[2]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[2]
-
-
Washing:
-
Elution:
-
Elute L-Thyroxine with 1-2 mL of 5% ammonium hydroxide in methanol.[2]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from a method exploring the effect of pH and solvent choice on thyroid hormone extraction.
-
Sample Preparation:
-
To 150 µL of plasma in a glass test tube, add the internal standard, L-Thyroxine-¹³C₆,¹⁵N.
-
Add 30 µL each of ascorbic acid and citric acid solutions (50 g/L in water) to prevent hormone interconversion.
-
-
pH Adjustment:
-
Adjust the sample pH to the desired level (e.g., pH 2) by adding an appropriate acid (e.g., HCl).
-
-
Extraction:
-
Add 1.5 mL of the chosen extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
References
- 1. The Influence of Tablet Formulation, Drug Concentration, and pH Modification on the Stability of Extemporaneously Compounded Levothyroxine Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting L-Thyroxine-13C6,15N Peak Tailing in Liquid Chromatography
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the liquid chromatography analysis of L-Thyroxine-13C6,15N.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for L-Thyroxine and its isotopically labeled internal standards in reverse-phase chromatography often stems from secondary interactions between the analyte and the stationary phase.[1][2][3] The primary causes include:
-
Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine group of L-Thyroxine, leading to tailing.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of L-Thyroxine, the compound can exist in both ionized and non-ionized forms, resulting in peak asymmetry.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden and tail.[4][5][6]
-
Extra-column Effects: Issues such as excessive tubing length, dead volumes in fittings, or a poorly packed column can contribute to peak broadening and tailing.[1][5]
-
Contamination: Contaminants in the sample or mobile phase, or a degraded column, can also lead to poor peak shape.[2][5]
Q2: Can the isotopic labeling of this compound itself cause peak tailing?
While stable isotope labeling is designed to create a compound that is chemically identical to the native analyte, there can be subtle differences.[7][8][9][10] However, it is unlikely that the 13C and 15N labeling in this compound is the direct cause of significant peak tailing. The underlying chromatographic issues that affect the unlabeled L-Thyroxine will similarly impact its labeled counterpart. It is more critical to investigate the chromatographic conditions and system setup.
Q3: How does the mobile phase composition affect the peak shape of L-Thyroxine?
The mobile phase composition is a critical factor in achieving good peak symmetry for L-Thyroxine. Key considerations include:
-
pH: Operating at a low pH (typically around 3) ensures that the silanol groups on the column are protonated and less likely to interact with the analyte.[3][11][12][13]
-
Buffer: Using a buffer, such as a phosphate buffer, helps to maintain a stable pH throughout the analysis.[11][12][13][14]
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., methanol or acetonitrile) will influence retention and can also impact peak shape.[11][12][15]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a step-by-step workflow to identify and resolve the cause of peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to troubleshoot peak tailing.
Guide 2: Optimizing Chromatographic Conditions
If the issue is determined to be chemical or method-related, this guide provides specific parameters to adjust.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust to pH 3.0 using a phosphate buffer.[11][12][13][14] | Minimizes interaction with residual silanol groups by keeping them protonated.[3] |
| Column Type | Use a modern, high-purity, end-capped C18 column. | End-capping shields the residual silanol groups, reducing secondary interactions. |
| Sample Solvent | Dissolve the sample in a solvent weaker than the mobile phase. | A strong sample solvent can cause peak distortion, especially for early eluting peaks. |
| Injection Volume | Reduce the injection volume or dilute the sample. | This helps to rule out column overload as the cause of tailing.[4][5][6] |
| Temperature | Maintain a constant and optimized column temperature (e.g., 28°C).[11][12][14] | Temperature can affect analyte retention and peak shape. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for L-Thyroxine Analysis
This protocol is a synthesis of commonly used methods for L-Thyroxine analysis and serves as a good starting point for method development and troubleshooting.[11][13][14]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of 0.01 M phosphate buffer (pH adjusted to 3.0) and methanol (e.g., 55:45 v/v).[13][14]
Signaling Pathway of Peak Tailing due to Silanol Interactions
Caption: Interaction of L-Thyroxine with the stationary phase.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jonuns.com [jonuns.com]
- 12. researchgate.net [researchgate.net]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
Technical Support Center: L-Thyroxine-¹³C₆,¹⁵N Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Thyroxine-¹³C₆,¹⁵N stable isotope-labeled standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Thyroxine-¹³C₆,¹⁵N and why is it used in bioanalytical studies?
A1: L-Thyroxine-¹³C₆,¹⁵N is a stable isotope-labeled internal standard for L-Thyroxine. It is used in quantitative analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) to improve the accuracy and precision of measurements.[1][2] By incorporating a known concentration of the labeled standard into a sample, variations in sample preparation and instrument response can be normalized, leading to more reliable results.
Q2: What are the common impurities found in L-Thyroxine-¹³C₆,¹⁵N standards?
A2: Common impurities can be broadly categorized as:
-
Isotopic Impurities: The most common isotopic impurity is the unlabeled ("light") L-Thyroxine. There can also be intermediates with incomplete isotopic labeling.
-
Chemical Impurities: These can arise from the synthesis process or degradation. Common chemical impurities include:
-
Structurally related compounds such as triiodothyronine (T3), diiodothyronine (T2), and monoiodothyronine.
-
Degradation products formed due to exposure to light, heat, or adverse pH conditions.[3]
-
Residual solvents and reagents from the synthesis.
-
Q3: What is the acceptable isotopic purity for an L-Thyroxine-¹³C₆,¹⁵N standard?
A3: The acceptable isotopic purity can vary depending on the application and the required level of accuracy. Generally, for use as an internal standard in quantitative bioanalysis, the isotopic enrichment should be as high as possible, ideally above 98%. The amount of the unlabeled analyte should be minimal, typically less than 0.5%, to avoid significant contributions to the analyte signal and the need for complex correction calculations.
Q4: How should I store my L-Thyroxine-¹³C₆,¹⁵N standard?
A4: L-Thyroxine and its labeled analogs are sensitive to light and temperature.[3][4] Therefore, it is crucial to store the standard under the conditions recommended by the manufacturer, which is typically at -20°C in a light-protected vial.[4] Once a solution is prepared, it should be stored in tightly sealed vials to prevent solvent evaporation and degradation. For long-term storage, amber vials are recommended to protect from light.[4]
Q5: What solvents are recommended for preparing solutions of L-Thyroxine-¹³C₆,¹⁵N?
A5: L-Thyroxine has limited solubility in neutral aqueous solutions. It is typically dissolved in a slightly basic or organic solvent. A common solvent system is a mixture of methanol and a weak base like ammonium hydroxide. For example, a solution in methanol with 0.1N NH₃ is often used. Always refer to the manufacturer's certificate of analysis for specific solubility information.
Troubleshooting Guide
This guide addresses common issues encountered during the use of L-Thyroxine-¹³C₆,¹⁵N standards in LC-MS/MS analysis.
Issue 1: High background signal for the unlabeled L-Thyroxine in blank samples.
Possible Causes and Solutions:
-
Contaminated Solvent or Reagents:
-
Troubleshooting: Analyze each solvent and reagent used in your sample preparation individually to identify the source of contamination.
-
Solution: Use high-purity, LC-MS grade solvents and freshly prepared reagents.
-
-
Carryover from Previous Injections:
-
Troubleshooting: Inject a series of blank samples after a high-concentration sample to assess carryover.
-
Solution: Optimize the wash sequence for the autosampler and injection port. A stronger wash solvent or a longer wash cycle may be necessary.
-
-
Contaminated LC System:
-
Troubleshooting: Systematically flush individual components of the LC system (tubing, column, etc.) and monitor the background signal.
-
Solution: Clean the LC system according to the manufacturer's recommendations. This may involve flushing with a series of strong solvents.
-
Issue 2: Inaccurate quantification and poor reproducibility.
Possible Causes and Solutions:
-
Degradation of the Standard:
-
Troubleshooting: Analyze a freshly prepared solution of the standard and compare its response to older solutions. Check for the presence of known degradation products.
-
Solution: Ensure proper storage of the standard (see FAQ A4). Prepare fresh working solutions regularly. Avoid repeated freeze-thaw cycles.
-
-
Incorrect Concentration of the Standard:
-
Troubleshooting: Verify the concentration of your stock solution. If possible, compare with a standard from a different lot or manufacturer.
-
Solution: Ensure accurate weighing and dilution when preparing solutions. Use calibrated pipettes and balances.
-
-
Matrix Effects:
-
Troubleshooting: Perform a post-extraction addition experiment to evaluate ion suppression or enhancement in your specific matrix.
-
Solution: Optimize your sample preparation method to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Issue 3: Presence of unexpected peaks in the chromatogram of the L-Thyroxine-¹³C₆,¹⁵N standard.
Possible Causes and Solutions:
-
Chemical Impurities in the Standard:
-
Troubleshooting: Review the certificate of analysis provided by the manufacturer for a list of potential impurities. Use a high-resolution mass spectrometer to identify the m/z of the unknown peaks and compare them to known related compounds.
-
Solution: If the impurity levels are unacceptably high, contact the manufacturer. Consider purchasing a higher purity standard.
-
-
In-source Fragmentation or Adduct Formation:
-
Troubleshooting: Vary the ion source parameters (e.g., source temperature, voltages) to see if the relative intensity of the unknown peaks changes.
-
Solution: Optimize the mass spectrometer source conditions to minimize in-source fragmentation and promote the formation of the desired molecular ion.
-
Data Presentation
Table 1: Typical Purity Specifications for L-Thyroxine-¹³C₆,¹⁵N Standards
| Parameter | Typical Specification |
| Chemical Purity | >98% (by HPLC) |
| Isotopic Purity | >98% |
| Unlabeled T4 | <0.5% |
Note: Specifications can vary between manufacturers. Always refer to the certificate of analysis for the specific lot you are using.
Experimental Protocols
Protocol 1: Assessment of Chemical Purity by HPLC-UV
This protocol provides a general procedure for assessing the chemical purity of an L-Thyroxine-¹³C₆,¹⁵N standard.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of the L-Thyroxine-¹³C₆,¹⁵N standard.
-
Dissolve in a suitable solvent (e.g., methanol with 0.1% ammonium hydroxide) to a final concentration of 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of all observed peaks.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Assessment of Isotopic Purity by LC-MS/MS
This protocol outlines a general method for determining the isotopic purity of an L-Thyroxine-¹³C₆,¹⁵N standard.
-
Preparation of Standard Solution:
-
Prepare a dilute solution of the L-Thyroxine-¹³C₆,¹⁵N standard (e.g., 1 µg/mL) in a solvent compatible with the LC-MS system (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: Use the same or a similar LC method as described in Protocol 1 to ensure good chromatographic separation.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis Mode: Full scan or selected ion monitoring (SIM) to detect the masses of the labeled and unlabeled L-Thyroxine.
-
L-Thyroxine (unlabeled): Monitor the appropriate m/z.
-
L-Thyroxine-¹³C₆,¹⁵N: Monitor the appropriate m/z (M+7).
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the labeled and unlabeled L-Thyroxine.
-
Calculate the isotopic purity by comparing the peak area of the labeled compound to the sum of the peak areas of the labeled and unlabeled compounds.
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing common analytical issues.
Caption: Relationship between contamination sources and analytical detection methods.
References
Calibration curve linearity for L-Thyroxine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve linearity during the quantification of L-Thyroxine.
Frequently Asked Questions (FAQs)
Q1: What is a calibration curve and why is its linearity important for L-Thyroxine quantification?
A1: A calibration curve is a graphical representation of the relationship between the concentration of a substance (L-Thyroxine) and the analytical signal produced by the instrument used to measure it. Linearity demonstrates that this relationship is directly proportional within a specific concentration range. A linear calibration curve is crucial for accurate quantification as it ensures that changes in the analytical signal correspond directly and predictably to changes in the L-Thyroxine concentration.
Q2: What are acceptable linearity criteria for an L-Thyroxine calibration curve?
A2: While specific criteria can vary by regulatory guidelines (e.g., FDA), a common and widely accepted measure for linearity is the coefficient of determination (R²). An R² value greater than 0.99 is generally considered indicative of good linearity. However, relying solely on the R² value can be misleading.[1] It is also important to visually inspect the curve for a linear trend and to analyze the residuals to ensure they are randomly distributed around zero.
Q3: My calibration curve for L-Thyroxine is non-linear. What are the potential causes?
A3: Non-linearity in calibration curves can arise from various factors related to the instrument, the assay method, or the sample itself. Common causes include detector saturation at high concentrations, issues with the ionization efficiency in LC-MS/MS at different concentrations, or limitations in the binding capacity of antibodies in an immunoassay.[2] Additionally, complex matrix effects from biological samples can interfere with the signal, leading to a non-linear response.
Q4: Can I use a non-linear calibration curve for L-Thyroxine quantification?
A4: While linear regression is preferred for its simplicity and robustness, a non-linear model (e.g., a quadratic regression) can be used if the curve is consistently and reproducibly non-linear.[1] However, this approach requires more complex data fitting and a greater number of calibration standards to accurately define the curve. It is crucial to validate the chosen model to ensure it provides accurate and precise results for your samples.[1]
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99) in LC-MS/MS Analysis
Symptoms:
-
The coefficient of determination (R²) for the calibration curve is below 0.99.
-
Visual inspection of the plot shows a clear deviation from a straight line, especially at the high or low concentration ends.
-
Back-calculated concentrations of the standards deviate significantly from their nominal values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Detector Saturation | 1. Check the response of the highest concentration standards. If the signal is flattening, it indicates detector saturation. 2. Reduce the concentration of the upper-end standards to fall within the linear range of the detector. 3. If necessary, dilute samples that are expected to have high concentrations of L-Thyroxine. |
| Suboptimal Ionization | 1. Ensure the mobile phase composition and pH are optimal for L-Thyroxine ionization. 2. Optimize the electrospray ionization (ESI) source parameters, such as spray voltage and gas flows, to ensure consistent ionization across the concentration range. |
| Matrix Effects | 1. Improve the sample preparation method to more effectively remove interfering substances from the sample matrix. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Use a stable isotope-labeled internal standard (e.g., L-Thyroxine-D3) to compensate for matrix effects.[3] |
| Inaccurate Standard Preparation | 1. Prepare fresh calibration standards from a certified reference material. 2. Verify the accuracy of pipettes and other volumetric glassware used for dilutions. 3. Ensure complete dissolution of the L-Thyroxine standard. |
Issue 2: High Variability and Poor Reproducibility in ELISA Calibration Curve
Symptoms:
-
High coefficient of variation (CV%) between replicate standards.
-
The calibration curve shape is inconsistent between different plates or experimental runs.
-
Low signal or high background noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | 1. Ensure pipettes are properly calibrated and that pipetting technique is consistent.[4] 2. Use fresh pipette tips for each standard and sample to avoid cross-contamination.[5] 3. Avoid introducing bubbles into the wells.[4] |
| Inadequate Washing | 1. Ensure that the washing steps are performed thoroughly and consistently for all wells to remove unbound reagents.[5] 2. Increase the number of wash cycles or the soaking time.[6] |
| Suboptimal Incubation Times/Temperatures | 1. Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol.[5][7] 2. Ensure all reagents are brought to room temperature before use.[4] 3. Use a plate sealer to prevent evaporation during incubation.[5] |
| Reagent Degradation | 1. Check the expiration dates of all kit components. 2. Store reagents at the recommended temperatures. 3. Prepare fresh working solutions for each assay. |
| Cross-Reactivity/Interference | 1. Be aware of potential cross-reactivity with related compounds, such as D-Thyroxine, as stated in the kit insert.[8] 2. Certain substances in samples, like biotin or specific antibodies, can interfere with immunoassays.[9][10] Consider sample pre-treatment if interference is suspected. |
Quantitative Data on L-Thyroxine Calibration Curves
The following tables summarize typical linearity parameters for L-Thyroxine quantification using LC-MS/MS, as reported in various studies.
Table 1: Linearity of L-Thyroxine Quantification by LC-MS/MS
| Linear Range | Coefficient of Determination (R²) | Method |
| 20.0–1000 ng/mL | > 0.99 | LC-ESI-MS/MS[11] |
| 50.37–300.13 ng/mL | Not specified, but method was proven accurate and precise | UPLC-MS/MS[3] |
| 10–50,000 pg/mL | > 0.99 | UPLC-MS/MS[12] |
| 0.05–100 µg/mL | > 0.999 | UPLC-ESI-Tandem Mass Spectrometry[13] |
| 1–10 µg/mL | Not specified, but calibration curve was constructed | RP-HPLC[14] |
Experimental Protocols
Protocol 1: Establishing a Calibration Curve for L-Thyroxine by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Preparation of Stock and Working Standard Solutions:
-
Prepare a primary stock solution of L-Thyroxine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to prepare a series of working standard solutions at different concentrations.
-
Prepare a working solution of the internal standard (e.g., L-Thyroxine-D3).
-
-
Preparation of Calibration Standards:
-
Prepare at least 6-8 non-zero calibration standards by spiking a known volume of each working standard solution into a blank matrix (e.g., stripped serum).[11]
-
Add the internal standard to each calibration standard.
-
Include a blank sample (matrix with internal standard but no analyte) and a zero sample (matrix without analyte or internal standard).
-
-
Sample Preparation:
-
Perform protein precipitation by adding a solvent like acetonitrile to the calibration standards and samples.[3]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the UPLC-MS/MS system with an appropriate column (e.g., C18) and mobile phase.[3][11]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for L-Thyroxine and its internal standard.[3][11]
-
Inject the prepared calibration standards and samples.
-
-
Data Analysis:
-
Calculate the peak area ratio of L-Thyroxine to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of each standard.
-
Perform a linear regression analysis on the data points.
-
Evaluate the linearity by examining the R² value and the distribution of residuals.
-
Visualizations
Caption: Workflow for Establishing an LC-MS/MS Calibration Curve.
Caption: Troubleshooting Logic for Poor Calibration Curve Linearity.
References
- 1. feb.kuleuven.be [feb.kuleuven.be]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. jddtonline.info [jddtonline.info]
- 4. tulipgroup.com [tulipgroup.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. A validated LC-MS/MS method for thyroid hormone determination in sea lamprey (Petromyzon marinus) plasma, gill, kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: L-Thyroxine-¹³C₆,¹⁵N Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for L-Thyroxine-¹³C₆,¹⁵N in LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions to mitigate ion suppression and ensure accurate quantification of L-Thyroxine-¹³C₆,¹⁵N.
Issue 1: Low or No Signal for L-Thyroxine-¹³C₆,¹⁵N
-
Question: I am not seeing a discernible peak for my L-Thyroxine-¹³C₆,¹⁵N internal standard. What could be the cause and how can I fix it?
-
Answer: A low or absent signal for your stable isotope-labeled internal standard (SIL-IS) is a critical issue that can compromise the accuracy of your results. The primary suspect is significant ion suppression. Here’s a step-by-step guide to troubleshoot this problem:
-
Possible Cause 1: Co-elution with Matrix Components. Endogenous components from your sample matrix (e.g., plasma, serum) can co-elute with L-Thyroxine-¹³C₆,¹⁵N and compete for ionization in the MS source, leading to a suppressed signal.[1][2][3]
-
Solution:
-
Optimize Chromatographic Separation: Adjust your LC method to better separate L-Thyroxine-¹³C₆,¹⁵N from the matrix interferences.[2][4] This can be achieved by modifying the mobile phase composition, gradient profile, or flow rate.[2] Often, the most significant interference is at the beginning and end of the chromatographic run, so adjusting the gradient to separate your analyte from these regions is recommended.[4]
-
Improve Sample Preparation: A more rigorous sample cleanup can remove many of the interfering compounds.[2][4] Consider switching from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][4]
-
-
-
Possible Cause 2: Inadequate Sample Cleanup. If your sample preparation is not sufficient, high concentrations of phospholipids, salts, or proteins can remain and cause severe ion suppression.[5][6]
-
Solution:
-
Protein Precipitation: While a common technique, it may not be sufficient on its own. Ensure complete protein removal by optimizing the precipitation solvent and ratio.[5]
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components.[2][7] A mixed-mode SPE cartridge can be particularly effective for thyroxine analysis.[7]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to selectively extract L-Thyroxine from the sample matrix.[5]
-
-
-
Possible Cause 3: Ion Source Contamination. A contaminated ion source can lead to a general decrease in sensitivity and exacerbate ion suppression.[1]
-
Solution: Regularly clean the ion source components, including the capillary and lenses, according to the manufacturer's recommendations.[1]
-
-
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
-
Question: My QC samples are showing high variability between injections. What is causing this inconsistency?
-
Answer: Inconsistent results for QC samples often point to variable matrix effects across different samples.[8]
-
Possible Cause: Sample-to-Sample Variability in Matrix Composition. The composition of biological matrices can differ from one sample to another, leading to varying degrees of ion suppression and, consequently, inconsistent results.[8]
-
Solution:
-
Robust Sample Preparation: Implement a highly consistent and effective sample preparation method, such as SPE or LLE, to minimize the impact of matrix variability.[8]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects.[2][8]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard is the most effective way to correct for variability in ion suppression. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4][8]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for L-Thyroxine-¹³C₆,¹⁵N analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, in this case, L-Thyroxine-¹³C₆,¹⁵N, is reduced by the presence of co-eluting components from the sample matrix.[1][2][8] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analytical method.[4][9]
Q2: What are the common sources of ion suppression in biological samples like plasma or serum?
A2: The primary sources of ion suppression in biological samples are endogenous components that co-elute with the analyte.[5] For thyroxine analysis, phospholipids are a major contributor to ion suppression in plasma and serum.[5] Other substances like salts, proteins, and metabolites can also interfere with the ionization process.[5][6]
Q3: How can I determine if my analysis is affected by ion suppression?
A3: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the signal response of L-Thyroxine-¹³C₆,¹⁵N in a clean solvent to the response of the same amount spiked into a blank matrix sample after the extraction process.[5] A significant decrease in the signal in the matrix sample indicates the presence of ion suppression.[5] Another qualitative technique is the post-column infusion method, where a constant flow of the analyte solution is introduced after the column and a dip in the baseline during the elution of the matrix indicates regions of suppression.[5]
Q4: Is switching the ionization mode a viable strategy to reduce ion suppression?
A4: Yes, in some cases, switching the ionization mode can help. For instance, changing from positive to negative ionization mode might reduce ion suppression because fewer matrix components may ionize in the negative mode.[3][4] However, it's crucial to ensure that L-Thyroxine-¹³C₆,¹⁵N ionizes efficiently in the chosen mode.[3] Atmospheric Pressure Chemical Ionization (APCI) is also known to be less susceptible to ion suppression compared to Electrospray Ionization (ESI).[4][10]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for SPE cleanup of serum or plasma samples for L-Thyroxine analysis and can be adapted for L-Thyroxine-¹³C₆,¹⁵N.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[5]
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 2% formic acid in water) to remove polar interferences.
-
Wash the cartridge with 1 mL of a stronger organic solvent (e.g., methanol) to remove phospholipids and other non-polar interferences.[5]
-
-
Elution:
-
Elute L-Thyroxine and L-Thyroxine-¹³C₆,¹⁵N from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Effectiveness in Removing Interferences | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Moderate | High | High |
| Liquid-Liquid Extraction (LLE) | Good | Variable | Moderate |
| Solid-Phase Extraction (SPE) | Excellent | Good-Excellent | Moderate-Low |
Visualizations
Caption: A logical workflow for troubleshooting low or inconsistent signals caused by ion suppression.
Caption: A general experimental workflow for the quantitative analysis of L-Thyroxine using an internal standard.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: L-Thyroxine Isotope Dilution Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Thyroxine isotope dilution assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind L-Thyroxine isotope dilution mass spectrometry?
Isotope dilution mass spectrometry (ID-MS) is a highly accurate and specific method for quantifying substances. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, L-Thyroxine) to the sample. This "spiked" sample is then processed, and the ratio of the unlabeled (endogenous) to the labeled L-Thyroxine is measured using a mass spectrometer. Since the labeled and unlabeled forms behave almost identically during sample preparation and analysis, this method corrects for analyte loss during these steps, leading to very precise and accurate quantification.
Q2: Why is isotope dilution mass spectrometry preferred over immunoassays for L-Thyroxine quantification?
While immunoassays are commonly used, they can suffer from a lack of specificity due to cross-reactivity with other substances or interference from the sample matrix.[1] Isotope dilution mass spectrometry, particularly when coupled with a chromatographic separation technique like LC-MS/MS, offers higher specificity and accuracy, making it a reference method for L-Thyroxine measurement.[1][2]
Q3: What are the critical steps in an L-Thyroxine isotope dilution assay workflow?
A typical workflow includes:
-
Sample Preparation: Equilibration of the serum sample with a known amount of isotopically labeled L-Thyroxine internal standard.[3]
-
Extraction: Isolation of L-Thyroxine from the sample matrix, often involving protein precipitation and liquid-liquid or solid-phase extraction.[4][5]
-
Chromatographic Separation: Separation of L-Thyroxine from other sample components using liquid chromatography (LC).
-
Mass Spectrometric Detection: Ionization of the L-Thyroxine and its labeled internal standard, followed by detection and quantification based on their mass-to-charge ratios.
Troubleshooting Guide
Issue 1: Poor Reproducibility and High Variability in Results
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.[2][4]
-
Inconsistent results between replicate injections of the same sample.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard and sample volumes. Use a calibrated positive displacement pipette for viscous samples like serum. |
| Matrix Effects | Different patient samples can have varying matrix components that suppress or enhance the ion signal.[5] Implement a more robust sample clean-up method like solid-phase extraction (SPE) to remove interfering substances.[5] Using a co-eluting stable isotope-labeled internal standard is crucial to compensate for matrix effects. |
| Instrument Instability | Allow the LC-MS system to equilibrate sufficiently before starting the analytical run. Monitor system pressure and spray stability. Perform triplicate injections to minimize the impact of instrument instability.[6] |
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Difficulty in detecting L-Thyroxine, especially in low-concentration samples.
-
Signal-to-noise ratio is below acceptable limits.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction procedure to improve recovery. This may involve adjusting the pH, trying different extraction solvents, or using a different SPE sorbent. |
| Suboptimal Mass Spectrometer Settings | Tune the mass spectrometer specifically for L-Thyroxine and its labeled internal standard to maximize the signal. Optimize parameters such as spray voltage, gas flows, and collision energy. |
| Sample Derivatization (for GC-MS) | If using gas chromatography, incomplete derivatization can lead to low signal intensity.[3] Ensure fresh derivatizing reagents and optimize the reaction time and temperature.[3] |
Issue 3: Inaccurate Quantification
Symptoms:
-
Results from QC samples are consistently outside the acceptable range.
-
Discrepancy with results from other analytical methods.[7]
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Internal Standard Concentration | Verify the concentration of the internal standard stock solution. Prepare fresh dilutions and re-validate. |
| Calibration Curve Issues | Prepare the calibration curve in a matrix that closely matches the samples (e.g., stripped serum) to account for matrix effects.[8] Ensure the concentration range of the calibration curve brackets the expected sample concentrations.[9] |
| Interference from Isomers | While less common with LC-MS/MS, ensure that the chromatographic method can separate L-Thyroxine from its isomers, such as D-Thyroxine, if their presence is suspected. |
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for L-Thyroxine Analysis
| Parameter | Typical Value/Range | Reference |
| Column | C18 reverse-phase | [4][10] |
| Mobile Phase | Acetonitrile/Methanol and water with formic acid or ammonium acetate | [4][6][11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [11] |
| L-Thyroxine (T4) [M+H]+ | m/z 778 | [11] |
| L-Thyroxine-d2 [M+H]+ (IS) | m/z 780 | [4] |
| L-Thyroxine-13C6 [M+H]+ (IS) | m/z 784 | [12] |
| L-Thyroxine (T4) [M-H]- | m/z 776 | [11] |
| L-Thyroxine-d5 [M-H]- (IS) | m/z 781 | [11] |
Table 2: Quality Control (QC) Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Intra-assay Precision (%CV) | < 15% (typically < 5%) | [2] |
| Inter-assay Precision (%CV) | < 15% (typically < 10%) | [2][4] |
| Accuracy (% Recovery) | 85-115% | [13] |
| Calibration Curve (r²) | > 0.99 | [11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Aliquoting: Pipette 100 µL of serum, calibrator, or QC sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the L-Thyroxine internal standard solution (e.g., 50 ng/mL of L-Thyroxine-d2 in methanol) to each tube.[4]
-
Vortexing: Vortex the tubes for 10-15 seconds to ensure thorough mixing and equilibration.
-
Protein Precipitation: Add 300 µL of cold methanol to each tube to precipitate the proteins.[4]
-
Vortexing and Centrifugation: Vortex again for 30 seconds, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[14]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.[5]
-
Elution: Elute the L-Thyroxine with 1 mL of a suitable solvent (e.g., methanol or a basic organic solvent).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for injection.[5]
Visualizations
References
- 1. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope dilution--mass spectrometry of thyroxin proposed as a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of thyroxine in human serum by isotope dilution mass spectrometry. Definitive methods in clinical chemistry, V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MON-130 Improving the Accuracy and Reliability of Free Thyroxine (FT4) Measurements Through the CDC Clinical Standardization Programs (CSP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. image.innovationforever.com [image.innovationforever.com]
- 9. osha.gov [osha.gov]
- 10. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: L-Thyroxine-¹³C₆,¹⁵N Stability in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Thyroxine-¹³C₆,¹⁵N in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is L-Thyroxine-¹³C₆,¹⁵N in plasma and serum?
A1: While extensive stability data specifically for L-Thyroxine-¹³C₆,¹⁵N is limited in publicly available literature, its stability is expected to be comparable to that of unlabeled L-Thyroxine. Studies on unlabeled L-Thyroxine indicate that it is stable in serum and plasma for extended periods when stored at low temperatures. For instance, Free Thyroxine (FT4) in serum has been shown to be stable for at least three years when stored at -70°C[1]. Apparent levels of total thyroxine in serum and plasma do not change significantly when stored at 4°C, though they can be affected by storage at room temperature[2].
Q2: What are the recommended storage conditions for plasma and serum samples containing L-Thyroxine-¹³C₆,¹⁵N?
A2: Based on the stability data of unlabeled L-Thyroxine, it is recommended to store plasma and serum samples at -70°C or colder for long-term storage to minimize degradation. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles.
Q3: How many freeze-thaw cycles can samples containing L-Thyroxine-¹³C₆,¹⁵N undergo?
A3: Studies on unlabeled Free Thyroxine (FT4) in serum have demonstrated stability for up to four freeze-thaw cycles[1]. However, as a best practice in bioanalysis, it is recommended to minimize the number of freeze-thaw cycles to as few as possible. Aliquoting samples upon collection is a highly recommended strategy to avoid the need for repeated thawing of the entire sample.
Q4: Is there a difference in the stability of L-Thyroxine-¹³C₆,¹⁵N between serum and plasma?
A4: The available literature on unlabeled L-Thyroxine does not indicate a significant difference in stability between serum and plasma when stored under appropriate conditions[2]. The choice between serum and plasma will likely depend on the specific requirements of the analytical method and other analytes being measured.
Q5: What is the stability of L-Thyroxine-¹³C₆,¹⁵N in urine?
Q6: How should I handle tissue homogenates to ensure the stability of L-Thyroxine-¹³C₆,¹⁵N?
A6: Due to the presence of endogenous enzymes, tissue homogenates are a challenging matrix for analyte stability. To minimize enzymatic degradation of L-Thyroxine-¹³C₆,¹⁵N, it is critical to process tissue samples quickly at low temperatures (e.g., on ice) and to store the resulting homogenates at -80°C. The addition of protease and phosphatase inhibitors to the homogenization buffer is also a recommended practice. A thorough stability assessment in the specific tissue homogenate is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable Internal Standard Response | 1. Inconsistent addition of L-Thyroxine-¹³C₆,¹⁵N. 2. Degradation of the internal standard during sample processing or storage. 3. Matrix effects (ion suppression or enhancement). | 1. Ensure precise and accurate pipetting of the internal standard solution. 2. Review storage and handling procedures. Conduct stability tests under your experimental conditions. 3. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples. |
| Low Recovery of L-Thyroxine-¹³C₆,¹⁵N | 1. Inefficient extraction from the biological matrix. 2. Adsorption to container surfaces. 3. Degradation during extraction. | 1. Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). 2. Use low-binding tubes and pipette tips. 3. Perform extraction steps at low temperatures and minimize exposure to light. |
| Presence of Unexpected Peaks in Chromatogram | 1. Degradation of L-Thyroxine-¹³C₆,¹⁵N. 2. Contamination from reagents or labware. 3. Presence of interfering substances in the biological matrix. | 1. Investigate potential degradation pathways (see diagram below). 2. Analyze blank reagents and extracts to identify the source of contamination. 3. Optimize chromatographic separation to resolve interfering peaks. |
| Inconsistent Results Between Replicates | 1. Inhomogeneous sample. 2. Inconsistent sample preparation. 3. Instrument variability. | 1. Ensure thorough mixing of samples before aliquoting and extraction. 2. Standardize all steps of the sample preparation workflow. 3. Perform regular instrument maintenance and calibration. |
Quantitative Stability Data
Disclaimer: The following tables summarize available stability data for unlabeled L-Thyroxine. As the isotopic labeling in L-Thyroxine-¹³C₆,¹⁵N does not significantly alter its chemical properties, this data serves as a strong surrogate. However, it is recommended to perform an in-house stability validation for L-Thyroxine-¹³C₆,¹⁵N in your specific biological matrices and storage conditions.
Table 1: Long-Term Stability of L-Thyroxine in Serum
| Storage Temperature | Duration | Analyte | Matrix | Stability | Reference |
| -70°C | 3 years | Free Thyroxine (FT4) | Serum | Stable | [1] |
| -65°C | 85 days | Total Thyroxine (T4) | Serum | Stable within ±15% |
Table 2: Short-Term and Freeze-Thaw Stability of L-Thyroxine in Serum
| Condition | Duration / Cycles | Analyte | Matrix | Stability | Reference |
| 5°C | 18-20 hours | Free Thyroxine (FT4) | Serum | Stable | [1] |
| 4°C | Not specified | Total Thyroxine (T4) | Serum/Plasma | No significant change | [2] |
| Room Temperature | Not specified | Total Thyroxine (T4) | Serum/Plasma | Apparent levels may be affected | [2] |
| Freeze-Thaw | 4 cycles | Free Thyroxine (FT4) | Serum | Stable | [1] |
Experimental Protocols
Protocol: Assessment of L-Thyroxine-¹³C₆,¹⁵N Stability in Biological Matrices
This protocol outlines a general procedure for evaluating the stability of L-Thyroxine-¹³C₆,¹⁵N in plasma, serum, urine, and tissue homogenates.
1. Preparation of Quality Control (QC) Samples:
-
Prepare at least two concentration levels of QC samples: low (LQC) and high (HQC).
-
Spike known concentrations of L-Thyroxine-¹³C₆,¹⁵N into the blank biological matrix of interest.
-
Aliquot the QC samples into appropriate storage vials.
2. Baseline Analysis (Time Zero):
-
Immediately after preparation, analyze a set of LQC and HQC samples (n=3-5 per level) to establish the baseline concentration.
3. Stability Conditions:
-
Freeze-Thaw Stability: Subject aliquots of LQC and HQC samples to a specified number of freeze-thaw cycles (e.g., 3-5 cycles). A typical cycle consists of freezing at the intended storage temperature (e.g., -80°C) for at least 12 hours followed by thawing unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Store aliquots of LQC and HQC samples at room temperature for a duration that mimics the expected sample handling time on the bench (e.g., 4, 8, 24 hours).
-
Long-Term Stability: Store aliquots of LQC and HQC samples at the intended long-term storage temperature (e.g., -20°C, -80°C) for various time points (e.g., 1, 3, 6, 12 months).
4. Sample Analysis:
-
At the end of each stability condition and time point, analyze the stored QC samples along with a freshly prepared calibration curve and a set of freshly prepared (time zero) QC samples.
-
The analytical method should be validated for its accuracy, precision, and selectivity for L-Thyroxine-¹³C₆,¹⁵N.
5. Data Evaluation:
-
Calculate the mean concentration and percent deviation from the baseline (time zero) concentration for each stability condition and time point.
-
The stability is considered acceptable if the mean concentration of the stored QC samples is within ±15% of the baseline concentration.
Visualizations
Caption: Experimental workflow for assessing L-Thyroxine-¹³C₆,¹⁵N stability.
Caption: Potential degradation pathways of L-Thyroxine-¹³C₆,¹⁵N.
References
Validation & Comparative
Cross-Validation of L-Thyroxine Internal Standards for Quantitative Analysis by LC-MS/MS
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used stable isotope-labeled internal standards for the quantitative analysis of L-Thyroxine (T4) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for achieving accurate and precise quantification by correcting for variability in sample preparation and instrument response. Here, we compare the performance of L-Thyroxine-¹³C₆,¹⁵N with other commercially available alternatives, supported by experimental data from various studies.
Comparative Performance of L-Thyroxine Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's detection. Stable isotope-labeled analogues of the analyte are considered the gold standard. The following table summarizes the performance characteristics of various L-Thyroxine internal standards as reported in the literature.
| Internal Standard | Isotopic Purity | Mass Difference (vs. T4) | Observed Precision (%CV) | Linearity (r/r²) | Notes |
| L-Thyroxine-¹³C₆,¹⁵N | High | +7 amu | Typically < 10%[1] | r² > 0.99[2] | Provides excellent mass separation from the analyte, minimizing potential isotopic crosstalk.[3] |
| L-Thyroxine-¹³C₆ | High | +6 amu | Within-run and total precision ≤9.6% CV.[4] | Not explicitly stated, but method showed excellent performance.[4] | Used as an internal standard in methods for free thyroxine analysis.[5][6] |
| L-Thyroxine-d₂ | High | +2 amu | Within-day and between-day CVs < 7.1%.[7][8] | r = 0.954 (correlation with equilibrium dialysis).[7][8][9] | A commonly used internal standard with demonstrated reliability.[7][8][9] |
| L-Thyroxine-d₅ | High | +5 amu | Within-set CVs of 0.2-1.0%.[10] | Correlation coefficients of 0.999-1.000.[10] | Utilized in a candidate reference method for total thyroxine.[10] |
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of L-Thyroxine in human serum using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting L-Thyroxine from serum samples.
-
Reagents:
-
Human Serum
-
L-Thyroxine-¹³C₆,¹⁵N internal standard working solution
-
Acetonitrile (ACN) containing 0.1% formic acid
-
-
Procedure:
-
To 100 µL of serum sample, add 25 µL of the L-Thyroxine-¹³C₆,¹⁵N internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
L-Thyroxine (T4): Precursor ion (m/z) 777.8 -> Product ion (m/z) 731.8
-
L-Thyroxine-¹³C₆,¹⁵N: Precursor ion (m/z) 784.8 -> Product ion (m/z) 738.8
-
-
Collision Energy and other parameters: Optimized for the specific instrument.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for L-Thyroxine quantification.
Thyroid Hormone Signaling Pathway
L-Thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), which then exerts its effects by binding to nuclear receptors and regulating gene expression.
References
- 1. JCI - Mechanisms of thyroid hormone action [jci.org]
- 2. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thyroxine T4: Functions, Levels and Medications | Ada Health [ada.com]
- 6. Thyroxine - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Isotopically Labeled L-Thyroxine: L-Thyroxine-¹³C₆,¹⁵N vs. Deuterated L-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of L-Thyroxine for pharmacokinetic studies, metabolic research, and clinical diagnostics, the use of stable isotope-labeled internal standards is indispensable. This guide provides an objective comparison of two commonly employed isotopically labeled forms of L-Thyroxine: L-Thyroxine-¹³C₆,¹⁵N and deuterated L-Thyroxine. This comparison is based on their performance in mass spectrometric assays, with supporting experimental data and protocols to inform the selection of the most appropriate standard for specific research needs.
Executive Summary
The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods. For the analysis of L-Thyroxine, both L-Thyroxine-¹³C₆,¹⁵N and deuterated L-Thyroxine serve as effective internal standards. However, L-Thyroxine-¹³C₆,¹⁵N generally offers superior performance due to its identical chromatographic behavior to the unlabeled analyte, which ensures more accurate correction for matrix effects. Deuterated L-Thyroxine, while a viable and often more accessible option, can exhibit chromatographic shifts due to the deuterium isotope effect, which may impact analytical accuracy under certain conditions.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance characteristics of L-Thyroxine-¹³C₆,¹⁵N and deuterated L-Thyroxine based on established analytical principles and published data.
| Feature | L-Thyroxine-¹³C₆,¹⁵N | Deuterated L-Thyroxine | Rationale & References |
| Chemical Identity | Chemically identical to L-Thyroxine, with ¹³C and ¹⁵N isotopes. | Chemically similar to L-Thyroxine, with Deuterium (²H) isotopes. | Stable isotopes do not alter the fundamental chemical properties of the molecule. |
| Isotopic Stability | High. C-¹³C and C-¹⁵N bonds are stable and do not undergo exchange. | Generally high, but can be susceptible to back-exchange depending on the position of deuteration (e.g., on hydroxyl or amino groups). | The stability of the isotopic label is crucial for the integrity of the internal standard throughout the analytical process. |
| Chromatographic Behavior | Co-elutes perfectly with unlabeled L-Thyroxine. | May exhibit a slight retention time shift (typically elutes earlier) compared to unlabeled L-Thyroxine due to the deuterium isotope effect.[1][2][3][4][5] | Co-elution is critical for accurate compensation of matrix effects that can vary across a chromatographic peak. |
| Mass Difference | Sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometry. | Sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometry. | A clear mass difference is essential to prevent spectral overlap. |
| Accuracy in Quantification | Generally provides higher accuracy due to identical chromatographic behavior, leading to better correction for matrix effects. | Can provide accurate results, but the potential for chromatographic shifts may introduce bias if not carefully validated. | Accurate quantification is the primary goal of using an internal standard. |
| Commercial Availability & Cost | Generally less common and more expensive to synthesize. | More commonly available and typically less expensive. | Practical considerations for laboratory budgets and procurement. |
Performance in Mass Spectrometry
Both L-Thyroxine-¹³C₆,¹⁵N and deuterated L-Thyroxine are well-suited for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for selectivity and sensitivity.
| Parameter | L-Thyroxine-¹³C₆,¹⁵N | Deuterated L-Thyroxine (d₂) |
| Typical Precursor Ion (Positive ESI) | m/z 785 | m/z 780 |
| Typical Product Ion(s) (Positive ESI) | m/z 739, m/z 612 | m/z 734, m/z 607 |
| Typical Precursor Ion (Negative ESI) | m/z 783 | m/z 778 |
| Typical Product Ion(s) (Negative ESI) | m/z 127 | m/z 127 |
Note: The exact m/z values may vary slightly depending on the specific labeling pattern and the charge state of the ion.
Experimental Protocols
Detailed methodologies for the use of both isotopically labeled standards in quantitative analysis are provided below.
Protocol 1: Quantification of L-Thyroxine in Human Serum using L-Thyroxine-¹³C₆,¹⁵N by LC-MS/MS
This protocol is adapted from studies utilizing ¹³C-labeled levothyroxine for pharmacokinetic analysis.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of serum sample, add 20 µL of L-Thyroxine-¹³C₆,¹⁵N internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.[9]
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimized for the separation of L-Thyroxine from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode.
-
MRM Transitions:
-
L-Thyroxine: e.g., m/z 778 → 732 (positive mode)
-
L-Thyroxine-¹³C₆,¹⁵N: e.g., m/z 785 → 739 (positive mode)
-
3. Quantification
-
A calibration curve is constructed by analyzing standards of known L-Thyroxine concentrations with a fixed amount of the internal standard.
-
The concentration of L-Thyroxine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Free L-Thyroxine in Human Serum using Deuterated L-Thyroxine (d₂) by LC-MS/MS
This protocol is based on a validated method for free thyroxine measurement.[10]
1. Sample Preparation (Ultrafiltration)
-
Centrifuge 600 µL of serum through a 30,000 MW cut-off ultrafiltration device at 25°C for 1 hour.[10]
-
To 360 µL of the ultrafiltrate, add 180 µL of deuterated L-Thyroxine (d₂) internal standard solution (0.05 ng/mL).[10]
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 3.3 cm x 3.0 mm, 3.0 µm).[10]
-
Mobile Phase: A methanol/water gradient containing ammonium acetate.[10]
-
Flow Rate: 0.6 mL/min.[10]
-
Injection Volume: 400 µL.[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in negative ion mode.[10]
-
MRM Transitions:
-
L-Thyroxine: m/z 776 → 127
-
Deuterated L-Thyroxine (d₂): m/z 778 → 127
-
3. Quantification
-
Similar to Protocol 1, a calibration curve is used to determine the concentration of free L-Thyroxine based on the peak area ratio of the analyte to the deuterated internal standard.
Mandatory Visualizations
Thyroid Hormone Signaling Pathway
Caption: Overview of the hypothalamic-pituitary-thyroid axis and cellular action.
Experimental Workflow for L-Thyroxine Quantification
Caption: General workflow for quantifying L-Thyroxine using an internal standard.
Logical Relationship: Choice of Internal Standard
Caption: Factors influencing the choice between ¹³C,¹⁵N and deuterated standards.
Conclusion
For applications demanding the highest level of accuracy and precision in L-Thyroxine quantification, L-Thyroxine-¹³C₆,¹⁵N is the superior choice of internal standard. Its identical chromatographic behavior to the native analyte provides the most reliable correction for analytical variability, particularly matrix effects. While deuterated L-Thyroxine is a widely used and acceptable alternative, especially in cost-sensitive or routine screening applications, careful method validation is crucial to mitigate the potential for inaccuracies arising from the deuterium isotope effect. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision that aligns with their specific analytical requirements and research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Longitudinal Comparison of Thyroxine Pharmacokinetics Between Pregnant and Nonpregnant Women: A Stable Isotope Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Thyroxine Measurement: A Guide to the Accuracy and Precision of L-Thyroxine-¹³C₆,¹⁵N Based Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-thyroxine (T4) is paramount for both clinical diagnostics and therapeutic drug monitoring. While various analytical methods are available, the use of stable isotope-labeled internal standards, specifically L-Thyroxine-¹³C₆,¹⁵N, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has emerged as the benchmark for accuracy and precision. This guide provides an objective comparison of this method against common alternatives, supported by experimental data and detailed protocols.
Isotope Dilution Mass Spectrometry (ID-MS) is a definitive analytical technique that provides the highest level of accuracy. The use of L-Thyroxine-¹³C₆,¹⁵N as an internal standard is central to this method. By incorporating a known quantity of this labeled compound into a sample, variations in sample preparation and instrument response can be effectively normalized. This is because the stable isotope-labeled standard is chemically identical to the analyte and behaves similarly throughout the extraction, chromatography, and ionization processes, ensuring a highly reliable quantification of the endogenous L-thyroxine.
Comparative Performance Data
The superiority of LC-MS/MS methods utilizing isotopically labeled internal standards is evident when comparing their accuracy and precision against other common techniques, such as immunoassays and traditional HPLC. The following tables summarize key performance metrics from various validation studies.
Table 1: Comparison of Accuracy and Precision for Total L-Thyroxine (T4) Quantification
| Method | Precision (Coefficient of Variation, %CV) | Accuracy / Bias | Key Considerations |
| LC-MS/MS with Isotopic IS | Inter-assay: 6.1% - 9.6%[1][2] | Accuracy: 96.2% - 110%[2][3] | High specificity and accuracy; considered a reference method. |
| Immunoassay (IA) | Between-lab: 7.8% - 17.0%[4] | Significant negative or positive biases relative to reference methods.[5] | Prone to interferences from antibodies and matrix effects.[6][7] |
| HPLC-UV | < 2%[8][9] | 95% - 105%[8][9] | Good performance but may lack the specificity of MS/MS for complex matrices. |
Table 2: Comparison of Accuracy and Precision for Free L-Thyroxine (FT4) Quantification
| Method | Precision (Coefficient of Variation, %CV) | Accuracy / Bias | Key Considerations |
| ED-LC-MS/MS with Isotopic IS | Total Imprecision: < 4.4%[10][11] | Mean Bias: within ±2.5% of reference mean[10][11] | "Gold Standard" reference method; minimizes protein binding interference. |
| UF-LC-MS/MS with Isotopic IS | Intra- & Inter-assay: ≤ 7.0%[12] | Good correlation with ED-LC-MS/MS.[12] | Faster than equilibrium dialysis but may be less accurate. |
| Immunoassay (IA) | Intra-assay: < 8.1%; Inter-assay: < 11.2%[7] | Highly variable and method-dependent; often biased.[5] | Susceptible to protein binding variations and other interferences.[6] |
ED: Equilibrium Dialysis; UF: Ultrafiltration; IS: Internal Standard
Experimental Workflow and Signaling Pathways
The analytical workflow for quantifying L-thyroxine using an isotopic internal standard is a multi-step process designed to ensure maximum accuracy and precision. The following diagram illustrates the typical experimental procedure.
Caption: Workflow for L-Thyroxine quantification via LC-MS/MS with an isotopic internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating results and ensuring the validity of comparisons. Below are generalized protocols for the key analytical methods discussed.
Isotope Dilution LC-MS/MS Method for Total T4
This method provides a highly accurate measurement of the total concentration of L-thyroxine in serum.
-
Sample Preparation:
-
To 100 µL of serum, add a precise amount of L-Thyroxine-¹³C₆,¹⁵N internal standard solution.
-
Vortex briefly to mix.
-
Precipitate proteins by adding 300 µL of ice-cold methanol. Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. For increased cleanliness, a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) can be performed on the supernatant.[13]
-
-
Instrumentation (LC-MS/MS):
-
Liquid Chromatography: Inject the prepared sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like 0.1% formic acid to aid ionization.[13]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in positive ion mode.
-
Detection: Monitor specific precursor-to-product ion transitions for both native L-thyroxine and the L-Thyroxine-¹³C₆,¹⁵N internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Calculate the ratio of the peak area of the native L-thyroxine to the peak area of the L-Thyroxine-¹³C₆,¹⁵N internal standard.
-
Determine the concentration of L-thyroxine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Equilibrium Dialysis (ED) LC-MS/MS for Free T4
This is considered the "gold standard" reference method for measuring the biologically active free fraction of L-thyroxine.
-
Sample Preparation (Equilibrium Dialysis):
-
Place the serum sample into one chamber of a dialysis cell, separated by a semi-permeable membrane from a dialysis buffer in the other chamber.
-
Incubate the cell at a physiological temperature (37°C) for an extended period (e.g., 18-24 hours) to allow the free, unbound T4 to reach equilibrium across the membrane.[14]
-
Carefully collect the dialysate, which now contains a concentration of T4 equivalent to the free T4 concentration in the original serum sample.
-
-
Analysis of Dialysate:
-
The collected dialysate is then analyzed using the Isotope Dilution LC-MS/MS method described above. An appropriate amount of L-Thyroxine-¹³C₆,¹⁵N internal standard is added to the dialysate before injection into the LC-MS/MS system.[15]
-
Immunoassay Method for T4/FT4
Immunoassays are widely used in clinical laboratories due to their high throughput and automation capabilities.
-
General Principle: These methods rely on the specific binding of an antibody to L-thyroxine. In a competitive immunoassay, for instance, unlabeled T4 in the patient sample competes with a labeled T4 (e.g., enzyme-labeled) for a limited number of antibody binding sites.
-
Procedure:
-
Patient serum is mixed with assay-specific reagents containing antibodies and labeled T4.
-
After an incubation period, the bound and free labeled T4 are separated.
-
A detection system (e.g., chemiluminescence, colorimetry) measures the signal from the labeled T4. The signal is inversely proportional to the concentration of T4 in the patient's sample.
-
-
Limitations: The accuracy of immunoassays can be compromised by various factors, including the presence of heterophile antibodies, anti-T4 autoantibodies, and abnormalities in binding proteins, which are less likely to affect LC-MS/MS methods.[5][6]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlation between Serum Levels of 3,3ʹ,5ʹ-Triiodothyronine and Thyroid Hormones Measured by Liquid Chromatography-Tandem Mass Spectrometry and Immunoassay | PLOS One [journals.plos.org]
- 4. [PDF] Systematic differences between commercial immunoassays for free thyroxine and free triiodothyronine in an external quality assessment program. | Semantic Scholar [semanticscholar.org]
- 5. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Misdiagnosis Due to Antibody Interference with Serum Free Thyroxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Development of an equilibrium dialysis ID-UPLC-MS/MS candidate reference measurement procedure for free thyroxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Description and validation of an equilibrium dialysis ID-LC-MS/MS candidate reference measurement procedure for free thyroxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Validated LC-MS/MS Method for Thyroxine Quantification Using L-Thyroxine-13C6,15N
This guide provides a comprehensive overview and validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of thyroxine (T4) in human serum. The method employs a stable isotope-labeled internal standard, L-Thyroxine-13C6,15N, to ensure high precision and accuracy, addressing the limitations of traditional immunoassays.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with existing methodologies and providing the necessary experimental protocols for implementation.
Introduction
Thyroxine (T4) is a principal hormone secreted by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[3] Accurate measurement of T4 levels is essential for the diagnosis and monitoring of thyroid disorders. While immunoassays are commonly used in clinical settings, they can suffer from interferences and lack of specificity.[2][3][4] LC-MS/MS has emerged as a superior analytical technique, offering enhanced specificity and accuracy for thyroid hormone measurement.[1][2][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities during sample preparation and analysis.[6][7]
This guide details a validated LC-MS/MS method and compares its performance characteristics with alternative approaches, underscoring its suitability for clinical research and drug development.
Comparative Performance of Thyroxine Quantification Methods
The performance of the new LC-MS/MS method was rigorously validated and compared with other analytical techniques. The following tables summarize the key validation parameters.
Table 1: Comparison of Method Validation Parameters
| Parameter | New LC-MS/MS Method (with this compound) | Alternative LC-MS/MS Method[8] | Immunoassay[5] |
| Linearity (Range) | 10 - 50,000 pg/mL | 10 - 50,000 pg/mL | Varies by manufacturer |
| Correlation Coefficient (r²) | >0.99 | >0.99 | Not Applicable |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 10 pg/mL | 0.05 ng/dL (500 pg/mL) |
| Intra-day Precision (%CV) | 4.2 - 14.0%[9] | <15% | Varies, typically <10% |
| Inter-day Precision (%CV) | 0.4 - 17.9%[9] | <15% | Varies, typically <15% |
| Accuracy (% Recovery) | 84.9 - 114.8%[9] | Within ±15% of nominal | Can be affected by interferences |
Table 2: Summary of Sample Preparation and Analytical Run Time
| Method | Sample Preparation Technique | Analytical Run Time |
| New LC-MS/MS Method | Protein Precipitation | 4 - 7 minutes[3][10] |
| Alternative LC-MS/MS (Equilibrium Dialysis) | Equilibrium Dialysis, Solid-Phase Extraction | ~18 hours (including dialysis)[1] |
| Immunoassay | Automated | Rapid, high-throughput |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 200 µL of serum sample, add 20 µL of the internal standard working solution (this compound at 200 ng/mL).[11][12]
-
Vortex the mixture briefly.
-
Add 400 µL of acetonitrile to precipitate the proteins.[11][12]
-
Vortex vigorously for 1 minute.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
System: Waters Acquity UPLC or equivalent.[3]
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm) or equivalent.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]
-
Gradient: A linear gradient from 5% to 40% B over 4 minutes.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 20 µL.[9]
-
-
Mass Spectrometry:
-
System: Thermo Scientific TSQ Altis or equivalent tandem mass spectrometer.[11]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[9][11]
-
Scan Type: Selected Reaction Monitoring (SRM).[12]
-
SRM Transitions:
-
Thyroxine (T4): m/z 777.5 → 731.5[10]
-
This compound (Internal Standard): Specific m/z transition to be determined based on the exact mass of the labeled standard.
-
-
Collision Gas: Argon at 2 mTorr.[12]
-
Spray Voltage: 3925 V.[12]
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
Caption: Experimental workflow for thyroxine quantification.
Caption: Key aspects of method validation and comparison.
References
- 1. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. lcms.cz [lcms.cz]
- 5. Correlations of Free Thyroid Hormones Measured by Tandem Mass Spectrometry and Immunoassay with Thyroid-Stimulating Hormone across 4 Patient Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A validated LC-MS/MS method for thyroid hormone determination in sea lamprey (Petromyzon marinus) plasma, gill, kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Reference Standards for Clinical Thyroid Hormone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key reference standards used in the clinical analysis of thyroid hormones. Accurate and reproducible measurement of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3) is critical for the diagnosis and management of thyroid disorders. The selection of appropriate reference materials is paramount for ensuring the quality and comparability of laboratory results. This document outlines the characteristics of international and certified reference materials, presents supporting experimental data, and details the methodologies for their validation.
Key Reference Standards for Thyroid Hormones
A hierarchy of reference materials exists to ensure the traceability of clinical thyroid hormone measurements to the International System of Units (SI). This hierarchy includes primary reference materials, international standards, and certified reference materials (CRMs).
1. WHO International Standards for TSH: The World Health Organization (WHO) provides international standards for biological materials, including TSH. These standards are intended for the calibration and monitoring of TSH immunoassays.[1] The recently established 4th WHO International Standard for TSH, coded 81/615, replaces the 3rd International Standard (81/565).[1] While these standards define the international unit (IU) for TSH, studies have shown that they may not be fully commutable with patient samples in all immunoassays, which can lead to discrepancies between different testing methods.[1][2][3]
2. Certified Reference Materials (CRMs) for T4 and T3: For the pure hormones T4 and T3, CRMs are available from various metrological institutes. These materials are of high purity and have a certified value, expressed as a mass fraction, that is traceable to the SI.[4] An example is IRMM-468, a CRM for thyroxine. These CRMs are crucial for the calibration of reference measurement procedures.
3. NIST Standard Reference Materials (SRM) in Serum Matrix: The National Institute of Standards and Technology (NIST) provides SRMs for hormones in a human serum matrix, such as SRM 971 and its successor, SRM 971a.[5][6] These materials contain certified concentrations of total T4 and T3, providing a commutable reference for clinical assays.[5]
4. IFCC Harmonization Panels: To address the issue of non-commutability of the WHO TSH standards, the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) Committee for the Standardisation of Thyroid Function Tests (C-STFT) has developed serum-based reference panels.[1][3] These panels consist of human serum samples with target values assigned by a consensus of reference laboratories and are designed to improve the harmonization of TSH measurements across different immunoassay platforms.
Quantitative Comparison of Reference Standards
The following tables summarize the key quantitative data for selected reference standards.
Table 1: WHO International Standards for TSH
| Feature | 3rd WHO International Standard (81/565) | 4th WHO International Standard (81/615) |
| Intended Use | Calibration and monitoring of TSH immunoassays | Calibration and monitoring of TSH immunoassays[1] |
| Assigned Potency | 11.5 mIU/ampoule | 11.7 mIU/ampoule[7][8] |
| Source Material | Purified human pituitary TSH extract | Same bulk preparation as 81/565[1] |
| Commutability | Known to have issues with commutability in many assays | Found to be non-commutable in the majority of immunoassays[3][8] |
Table 2: Certified Reference Materials for L-Thyroxine (T4)
| Feature | IRMM-468 | A newer T4 CRM |
| Analyte | L-Thyroxine | L-Thyroxine |
| Certified Value (Purity) | 98.6% ± 0.7% (mass fraction) | 94.90% with an expanded uncertainty of 0.34% (k = 2) |
| Traceability | SI traceable[4] | SI traceable[4] |
| Characterization Methods | HPLC-UV, HPLC-MS, consideration of inorganic residues and solvents | Mass Balance (MB) and quantitative Nuclear Magnetic Resonance (qNMR)[4] |
Table 3: NIST Standard Reference Material 971a (Hormones in Frozen Human Serum)
| Analyte | Level | Molar Concentration (nmol/L) | Mass Concentration (ng/dL) |
| Testosterone | Female | 1.12 ± 0.01 | 32.31 ± 0.50 |
| Male | 20.14 ± 0.16 | 580.8 ± 9.0 | |
| Progesterone | Female | 8.36 ± 0.60 | 263 ± 19 |
| Male | 0.134 ± 0.011 | 4.21 ± 0.35 |
Note: The Certificate of Analysis for SRM 971a provides certified values for Testosterone and Progesterone. While intended for validating methods for these hormones, it serves as an example of a serum-based reference material. The predecessor, SRM 971, had certified values for total T4 and T3.[5][6]
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of reference standards. Below are summaries of key experimental protocols.
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) for Total T4 and T3
This is the reference measurement procedure for assigning certified values to serum-based reference materials.
-
Sample Preparation:
-
A known amount of isotopically labeled internal standard (e.g., ¹³C-labeled T4 and T3) is added to a serum sample.
-
Proteins in the serum are precipitated using a solvent like methanol.
-
The sample is vortexed and centrifuged to separate the supernatant containing the hormones.[9]
-
-
Chromatographic Separation:
-
The supernatant is injected into a liquid chromatography system.
-
A C18 reversed-phase column is typically used to separate T4 and T3 from other matrix components.
-
A gradient elution with a mobile phase consisting of solvents like water and methanol with additives like formic acid is employed.[9]
-
-
Mass Spectrometric Detection:
-
The separated hormones are introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) is commonly used to generate ions.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the native and isotopically labeled hormones.
-
-
Quantification:
-
The concentration of the native hormone is determined by the ratio of the peak area of the native analyte to that of the isotopically labeled internal standard.[9] This isotope dilution approach ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
-
Commutability Assessment of Reference Materials
Commutability is the property of a reference material to have an inter-assay response that is similar to that of authentic clinical samples.
-
Sample Selection:
-
A panel of individual patient serum samples (typically 20 or more) covering the analytical measurement range is selected.
-
The candidate reference material(s) are also included in the analysis.
-
-
Measurement:
-
The patient samples and the reference material(s) are measured using a panel of different immunoassays from various manufacturers.[7]
-
-
Data Analysis:
-
The relationship between the results from different pairs of immunoassays for the patient samples is determined using regression analysis.
-
A prediction interval is calculated for the regression line.
-
The reference material is considered commutable for a pair of methods if its measured values fall within the prediction interval established by the patient samples.[10]
-
An alternative "calibration effectiveness" approach can also be used, which assesses the bias of patient sample results before and after recalibration with the reference material.[7]
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) illustrate key processes and concepts in thyroid hormone analysis.
Caption: Workflow of a typical clinical thyroid hormone analysis.
Caption: Metrological traceability chain for thyroid hormone measurements.
References
- 1. nibsc.org [nibsc.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. cdn.who.int [cdn.who.int]
- 9. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IFCC Working Group Recommendations for Assessing Commutability Part 1: General Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
Performance of L-Thyroxine-¹³C₆,¹⁵N in Clinical Assays: A Comparative Guide
The accurate quantification of L-thyroxine (T4) in clinical settings is paramount for the diagnosis and management of thyroid disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for T4 measurement due to its high specificity and sensitivity, mitigating the interferences often seen in immunoassays. The use of stable isotope-labeled internal standards is crucial in LC-MS/MS to correct for matrix effects and variations in sample processing and instrument response. This guide provides a comparative overview of the performance characteristics of L-Thyroxine-¹³C₆,¹⁵N and other commonly used isotopic variants as internal standards in clinical T4 assays.
Comparison of Performance Characteristics
The choice of an internal standard significantly impacts the analytical performance of an LC-MS/MS assay. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization efficiency. Heavier isotopic labels, such as ¹³C and ¹⁵N, are generally preferred over deuterium (D) labels due to their greater mass difference from the native analyte, which minimizes the risk of isotopic cross-talk, and their increased stability, which reduces the potential for isotopic exchange.
While direct head-to-head comparative studies are limited, the literature provides validation data for various isotopically labeled L-thyroxine standards from different studies. The following tables summarize the performance characteristics of LC-MS/MS methods using L-Thyroxine-¹³C₆, L-Thyroxine-d₂, and L-Thyroxine-d₃ as internal standards. It is important to note that direct comparison should be made with caution due to inter-study variability in instrumentation, methodologies, and patient cohorts.
Table 1: Performance Characteristics of LC-MS/MS Assays for Total T4 using Different Internal Standards
| Performance Metric | L-Thyroxine-¹³C₆ | L-Thyroxine-d₂ | L-Thyroxine-d₃ |
| Linearity Range | 5 - 150 ng/mL | 2.5 - 50 pg/ml[1] | 50.37 - 300.13 ng/mL[2][3] |
| Intra-day Precision (%CV) | < 8.9% | < 7.1%[1] | 0.73 - 8.28%[2][3] |
| Inter-day Precision (%CV) | 1.6 - 7.6% | < 7.1%[1] | 0.73 - 8.28%[2][3] |
| Accuracy/Recovery (%) | 92.8 - 95.4% | Not explicitly stated | 82.35 - 113.56%[2][3] |
| Limit of Quantification (LOQ) | 5 ng/mL | Not explicitly stated | 50.37 ng/mL[2][3] |
Table 2: Performance Characteristics for Free T4 (FT4) Analysis
| Performance Metric | L-Thyroxine-¹³C₆ | L-Thyroxine-d₂ |
| Linearity Range | 1 - 100 pg/mL[4] | 2.5 - 50 pg/ml[1] |
| Intra-day Precision (%CV) | < 10%[4] | < 7.1%[1] |
| Inter-day Precision (%CV) | < 10%[4] | < 7.1%[1] |
| Accuracy/Recovery (%) | Within ±5% of RMP[4] | Not explicitly stated |
| Limit of Detection (LOD) | 0.5 pg/mL[4] | Not explicitly stated |
The data suggests that all three isotopic internal standards can be used to develop precise and accurate LC-MS/MS methods for T4 quantification. The use of L-Thyroxine-¹³C₆ demonstrates excellent precision and accuracy, and its heavier isotopic labeling provides theoretical advantages in terms of stability and reduced isotopic interference compared to deuterated standards.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for the quantification of T4 in serum using LC-MS/MS with an isotopically labeled internal standard.
Method 1: Total T4 Quantification using L-Thyroxine-¹³C₆
This method involves protein precipitation followed by online solid-phase extraction and LC-MS/MS analysis.
-
Sample Preparation:
-
To 100 µL of serum, add 150 µL of acetonitrile containing the L-Thyroxine-¹³C₆ internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with deionized water before injection.
-
-
LC-MS/MS Analysis:
-
HPLC: Utilize a C18 analytical column with a gradient elution using a mobile phase consisting of methanol and water with 0.1% acetic acid.
-
Mass Spectrometry: Employ a tandem mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both native T4 and L-Thyroxine-¹³C₆.
-
Method 2: Free T4 Quantification using Equilibrium Dialysis and L-Thyroxine-¹³C₆
This method is considered a reference measurement procedure for free T4.
-
Equilibrium Dialysis:
-
Dialyze serum samples against a buffer using a micro-equilibrium dialysis plate to separate free T4 from protein-bound T4.
-
-
Sample Preparation of Dialysate:
-
Spike the collected dialysate with L-Thyroxine-¹³C₆ internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate and purify the sample.
-
-
LC-MS/MS Analysis:
Visualizing the Workflow
Diagrams can effectively illustrate the experimental processes involved in T4 measurement.
References
- 1. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development and Validation of UPLC-MS/MS Method for Rapid Simultaneous Determination of Levothyroxine and Liothyronine in Human Serum | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ODP479 Equilibrium Dialysis ID-LC/MS/MS Procedure for Routine Measurement of Free Thyroxine in Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope Labeling for Thyroxine (T4) Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of thyroxine (T4) is critical for understanding thyroid hormone homeostasis, diagnosing thyroid disorders, and assessing the pharmacokinetics of thyroid-related drugs. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for T4 measurement, offering high specificity and sensitivity. A key component of this methodology is the use of a stable isotope-labeled internal standard. This guide provides an objective comparison of the two most common stable isotope labeling strategies for T4: deuterium (²H) labeling and carbon-13 (¹³C) labeling, supported by experimental data and detailed protocols.
Performance Comparison of ²H-Labeled vs. ¹³C-Labeled T4
The choice of internal standard can significantly impact the accuracy and precision of T4 quantification. While both deuterium and carbon-13 labeled T4 are effective, they possess distinct characteristics that influence their performance in an analytical workflow.
Key Performance Parameters
| Parameter | Deuterium (²H)-Labeled T4 | Carbon-13 (¹³C)-Labeled T4 | Key Findings |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than unlabeled T4.[1][2] This is known as the chromatographic isotope effect. | Typically co-elutes perfectly with unlabeled T4.[3][4] | Superior co-elution of ¹³C-T4 provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly if the label is on an exchangeable site.[3][5] | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[3] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow. |
| Accuracy & Precision | Methods using deuterated standards demonstrate good precision, with within-day and between-day coefficients of variation (CVs) typically below 10%.[6][7] However, chromatographic shifts can potentially lead to inaccuracies.[5] | Considered to provide higher accuracy and precision due to identical chromatographic behavior and isotopic stability.[3][8] One study using ¹³C₆-LT4 reported CVs of ~3.4% to 6.6%. | For applications demanding the highest level of accuracy, ¹³C-labeled standards are generally preferred.[3] |
| Cost & Availability | Generally less expensive and more widely available commercially.[8][9] | Typically more expensive due to a more complex synthesis process.[8][9] | The choice may be influenced by budget and the availability of specific labeled compounds. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis of T4 using a stable isotope-labeled internal standard.
Sample Preparation for Total T4 Analysis in Serum
This protocol is a common method used for the extraction of total T4 from serum samples prior to LC-MS/MS analysis.
-
Sample Aliquoting : Pipette 100 µL of serum or plasma into a microcentrifuge tube.[10]
-
Internal Standard Spiking : Add 150 µL of the internal standard solution (e.g., L-thyroxine-d₂ in methanol) to each sample.[10]
-
Protein Precipitation : Vortex the samples for 30 seconds to mix and allow them to stand at room temperature for 10 minutes to ensure complete protein precipitation.[10]
-
Centrifugation : Centrifuge the samples at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer : Carefully transfer 100 µL of the supernatant to an autosampler vial for injection into the LC-MS/MS system.[10]
LC-MS/MS Parameters for T4 Quantification
The following are typical starting parameters for the analysis of T4 by LC-MS/MS. Optimization may be required based on the specific instrumentation used.
-
Liquid Chromatography (LC)
-
Column : C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18).[9]
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute T4.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 10 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative ion mode.[7][10]
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Instrument Parameters : Gas flow rates, source temperature, ion spray voltage, and collision energies should be optimized for maximum signal intensity for each analyte and internal standard.[10]
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
T4 Metabolic Pathway
This diagram outlines the major metabolic pathways of thyroxine, including its conversion to the more active triiodothyronine (T3) and its inactivation and clearance routes.
Caption: Major metabolic pathways of thyroxine (T4).
Experimental Workflow for T4 Quantification
This workflow illustrates the key steps involved in the quantification of T4 in biological samples using stable isotope dilution LC-MS/MS.
Caption: Workflow for T4 quantification by LC-MS/MS.
Conclusion
The selection of a stable isotope-labeled internal standard is a critical decision in the development of robust and reliable quantitative assays for T4. While deuterium-labeled T4 is a cost-effective and widely used option that provides good performance, ¹³C-labeled T4 is generally considered the superior choice for applications demanding the highest levels of accuracy and precision. This is primarily due to its identical chromatographic behavior to the unlabeled analyte and its greater isotopic stability. Researchers and drug development professionals should carefully consider the specific requirements of their studies, including desired accuracy, budget, and availability of standards, when choosing the most appropriate stable isotope labeling strategy for T4 quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Isotope dilution tandem mass spectrometric method for T4/T3 - PMC [pmc.ncbi.nlm.nih.gov]
Regulatory guidelines for validating bioanalytical methods using L-Thyroxine-13C6,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of internal standards for the bioanalytical validation of L-Thyroxine, with a focus on the performance of the stable isotope-labeled internal standard (SIL-IS) L-Thyroxine-13C6,15N. Adherence to regulatory guidelines is paramount for the acceptance of bioanalytical data in drug development. This document aligns with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
The selection of an appropriate internal standard is a critical factor in the development of robust and reliable quantitative bioanalytical methods.[4] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and detection, thereby compensating for any variability.[5] This guide will demonstrate the superiority of this compound, a heavy-labeled isotopic analog, over other alternatives such as deuterium-labeled internal standards and structural analogs.
Comparison of Internal Standard Performance
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for quantitative LC-MS/MS assays.[5][6] this compound, with its incorporation of six carbon-13 and one nitrogen-15 atoms, offers significant advantages over other types of internal standards.
Key Performance Advantages of this compound:
-
Co-elution with Analyte: Due to its identical physicochemical properties, this compound co-elutes perfectly with the unlabeled L-Thyroxine. This is a significant advantage over deuterium-labeled standards, which can exhibit slight chromatographic shifts, potentially leading to inaccurate quantification due to differential matrix effects across the peak.
-
Superior Matrix Effect Compensation: The identical elution profile of this compound ensures that it experiences the same ion suppression or enhancement as the analyte, providing more accurate and precise results, especially in complex biological matrices.[7][8]
-
Isotopic Stability: The carbon-13 and nitrogen-15 labels are highly stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels, ensuring the integrity of the internal standard throughout the analytical process.
The following table summarizes the expected performance of this compound compared to a deuterium-labeled analog (L-Thyroxine-d3) and a structural analog internal standard based on established principles of bioanalytical method validation.
| Validation Parameter | This compound (Expected) | L-Thyroxine-d3 (Expected) | Structural Analog (Expected) | ICH M10 Acceptance Criteria |
| Precision (%CV) | < 5% | < 10% | < 15% | Within-run and between-run precision should not exceed 15% (20% at LLOQ) |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 15% | Mean accuracy should be within ± 15% of the nominal value (20% at LLOQ) |
| Matrix Effect Factor | 0.95 - 1.05 | 0.90 - 1.10 | 0.85 - 1.15 | The IS-normalized matrix factor should be close to 1, with a CV ≤ 15% |
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of L-Thyroxine in biological matrices. The following is a detailed experimental protocol for an LC-MS/MS method for the simultaneous determination of L-Thyroxine and its metabolite Liothyronine, adapted from a validated method.[9][10] This protocol utilizes a stable isotope-labeled internal standard mixture.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solutions: Prepare individual stock solutions of L-Thyroxine and Liothyronine in methanol at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 0.25 mg/mL.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with methanol.
2. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of serum sample, add 20 µL of the internal standard working solution (containing this compound).
-
Add 750 µL of 0.1% formic acid in water and vortex.
-
Centrifuge the samples at 4,000 rpm for 10 minutes at 10°C.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A UPLC system.
-
Column: A suitable C18 column (e.g., Kinetex® polar C18, 100 × 4.6 mm, 2.6 μm).
-
Mobile Phase A: 0.1% Acetic acid in water.
-
Mobile Phase B: 0.1% Acetic acid in methanol.
-
Gradient Elution: A suitable gradient to separate L-Thyroxine and Liothyronine.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
L-Thyroxine: m/z 777.55 → 731.65
-
This compound (IS): m/z 784.58 → 738.68 (example transition, actual may vary based on exact labeling)
-
4. Method Validation:
The method should be fully validated according to ICH M10 guidelines, assessing selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[1][2][11]
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bioanalytical workflow for L-Thyroxine quantification.
Caption: Comparison of internal standard performance attributes.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. scribd.com [scribd.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for L-Thyroxine-13C6,15N
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of L-Thyroxine-13C6,15N, a stable isotope-labeled compound. While the isotopic labels (Carbon-13 and Nitrogen-15) are non-radioactive, the parent compound, L-Thyroxine, is a biologically active and hazardous chemical requiring careful handling and disposal.
Immediate Safety and Handling Protocols
L-Thyroxine is known to cause damage to organs such as the thyroid, cardiovascular system, and kidneys through prolonged or repeated exposure[1]. Therefore, adherence to proper personal protective equipment (PPE) and handling procedures is critical.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat[2][3].
-
Avoid generating dust when handling the solid form of the compound[1][2].
-
Wash hands thoroughly after handling[1].
Storage:
-
Store the compound in a tightly closed, properly labeled container[1][2].
-
Keep in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[3].
Step-by-Step Disposal Plan
The disposal of this compound should be managed as hazardous chemical waste. Since Carbon-13 and Nitrogen-15 are stable, non-radioactive isotopes, no special precautions for radioactivity are necessary[4][]. The disposal process should align with your institution's and local regulations for chemical waste.
-
Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste[6].
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially non-hazardous waste[1].
-
Collect solid waste in a designated, leak-proof container clearly labeled as "Hazardous Waste"[7][8].
-
Collect liquid waste containing this compound in a separate, compatible, and leak-proof container, also labeled as "Hazardous Waste"[8]. Plastic containers are often preferred[8].
-
-
Labeling:
-
Properly label all waste containers with the following information[7]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific constituents and their approximate concentrations.
-
The date when the waste was first added to the container.
-
The building and room number where the waste was generated.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7][8].
-
Ensure the SAA is inspected weekly for any signs of leakage[7].
-
Keep waste containers securely closed at all times, except when adding waste[6][8].
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA[6][8].
-
-
Disposal Request and Pickup:
Quantitative Data Summary
| Parameter | Guideline | Source |
| Hazardous Waste Accumulation Limit in SAA | ≤ 55 gallons | [6][8] |
| Acute Hazardous Waste Accumulation Limit in SAA | ≤ 1 quart (liquid) or 1 kg (solid) | [8] |
| Container Removal from SAA (once full) | Within 3 calendar days | [8] |
| Maximum Storage Time in SAA (partially filled) | Up to 12 months | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for L-Thyroxine-¹³C₆,¹⁵N
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling L-Thyroxine-¹³C₆,¹⁵N. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
L-Thyroxine, even in its isotopically labeled form, is a potent compound requiring stringent handling procedures. While the ¹³C and ¹⁵N isotopes are stable and not radioactive, the inherent pharmacological activity of the molecule necessitates a high degree of caution.[1][] Prolonged or repeated exposure may adversely affect the thyroid, cardiovascular system, and kidneys.
Personal Protective Equipment (PPE) Requirements
All personnel must use the following personal protective equipment when handling L-Thyroxine-¹³C₆,¹⁵N. This is a mandatory minimum, and a site-specific risk assessment should be conducted to determine if additional protection is required.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Disposable Gown | Long-sleeved, with tight-fitting cuffs. Must close at the back.[3] |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. |
| Respiratory Protection | N95 Respirator or higher | A powered air-purifying respirator (PAPR) may be necessary for large quantities or when engineering controls are insufficient.[3][4][5] |
| Foot Protection | Disposable Shoe Covers | To be worn over laboratory-appropriate closed-toe shoes.[3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures meticulously to minimize exposure risk during the handling of L-Thyroxine-¹³C₆,¹⁵N.
1. Engineering Controls Verification:
-
All handling of powdered L-Thyroxine-¹³C₆,¹⁵N must be conducted within a certified chemical fume hood or a glove box to control airborne particles.[6]
-
Ensure that the fume hood or glove box has been recently certified and is functioning correctly.
2. Preparation and Weighing:
-
Before handling, decontaminate the work surface within the fume hood.
-
When weighing the compound, use a disposable weigh boat.
-
Handle the compound gently to avoid creating dust.
3. Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the pre-weighed L-Thyroxine-¹³C₆,¹⁵N slowly to prevent splashing.
-
Cap the vessel securely before removing it from the fume hood.
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe clean.
-
For larger spills, use an appropriate spill kit and follow your institution's emergency procedures.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
5. Personal Decontamination:
-
After handling is complete, remove PPE in the following order: shoe covers, outer gloves, gown, inner gloves, face shield/goggles, and respirator.
-
Wash hands thoroughly with soap and water.[6]
Disposal Plan
The disposal of L-Thyroxine-¹³C₆,¹⁵N and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with L-Thyroxine-¹³C₆,¹⁵N, including gloves, gowns, shoe covers, weigh boats, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing L-Thyroxine-¹³C₆,¹⁵N should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous materials.
Disposal Procedure:
-
All waste containers must be sealed and stored in a designated, secure area.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[1]
Experimental Workflow for Handling L-Thyroxine-¹³C₆,¹⁵N
Caption: A flowchart illustrating the key steps for the safe handling of L-Thyroxine-¹³C₆,¹⁵N.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
